molecular formula C6H12N2O2 B1455968 1,4-Oxazepane-6-carboxamide CAS No. 1316223-37-6

1,4-Oxazepane-6-carboxamide

Cat. No.: B1455968
CAS No.: 1316223-37-6
M. Wt: 144.17 g/mol
InChI Key: UFTBYQDZAWIOOM-UHFFFAOYSA-N
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Description

1,4-Oxazepane-6-carboxamide is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-oxazepane-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-6(9)5-3-8-1-2-10-4-5/h5,8H,1-4H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTBYQDZAWIOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 1,4-Oxazepane-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-oxazepane scaffold represents a privileged yet underutilized pharmacophore in medicinal chemistry, offering unique 3D spatial properties distinct from its 6-membered morpholine or 5-membered oxazolidine analogues.[1] The synthesis of 1,4-Oxazepane-6-carboxamide presents a specific challenge: introducing a carbon-based functional group at the C6 position of the seven-membered ring.

This guide details a robust, scalable synthetic route based on a "Functionalize-Then-Cyclize" or "Cyclize-Then-Functionalize" strategy. We prioritize the latter (Cyclize-Then-Functionalize) via a 6-hydroxy intermediate , as it allows for the generation of a versatile core scaffold that can be diverted to various 6-substituted derivatives. The protocol leverages the reaction between epichlorohydrin and ethanolamine, followed by a high-fidelity functional group interconversion (FGI) sequence.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the stability of the 6-hydroxyl group as a handle for introducing the carboxamide moiety.

Retrosynthetic Logic (DOT Diagram)

Retrosynthesis Target This compound Nitrile 6-Cyano-1,4-oxazepane (Protected) Target->Nitrile Nitrile Hydrolysis Activated 6-Mesyloxy-1,4-oxazepane (Protected) Nitrile->Activated Nucleophilic Substitution (NaCN) Alcohol 6-Hydroxy-1,4-oxazepane Activated->Alcohol Activation (MsCl) Precursors Epichlorohydrin + Ethanolamine Alcohol->Precursors Double Alkylation / Cyclization

Figure 1: Retrosynthetic pathway utilizing the 6-hydroxy "pivot" intermediate.

Detailed Experimental Protocol

Phase 1: Construction of the 1,4-Oxazepane Core

Objective: Synthesis of 6-hydroxy-1,4-oxazepane. Mechanism: Intermolecular amine alkylation followed by intramolecular alkoxide ring closure.

Reagents & Materials:
  • Epichlorohydrin (1.0 equiv)

  • Ethanolamine (1.0 equiv)

  • Sodium Hydroxide (NaOH), 50% aq. solution

  • Solvent: Water / Dioxane (1:1 v/v)

Step-by-Step Methodology:
  • Addition: To a cooled (0 °C) solution of ethanolamine (1.0 equiv) in water/dioxane, add epichlorohydrin (1.0 equiv) dropwise over 60 minutes. Critical: Maintain temperature < 5 °C to prevent uncontrolled polymerization.

  • Intermediate Formation: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. This forms the acyclic intermediate N-(2-hydroxyethyl)-3-amino-1-chloropropan-2-ol.

  • Cyclization: Add NaOH (2.2 equiv, 50% aq.) slowly. Heat the reaction mixture to 60 °C for 3 hours.

    • Mechanistic Note: The base deprotonates the secondary alcohol, facilitating the intramolecular displacement of the chloride to form the 7-membered ether linkage.

  • Workup: Concentrate the mixture under reduced pressure to remove dioxane. Extract the aqueous residue continuously with chloroform or dichloromethane (DCM) for 12 hours (Soxhlet extraction is recommended for high recovery).

  • Purification: Distillation under reduced pressure (vacuum) yields 6-hydroxy-1,4-oxazepane as a viscous oil.

Phase 2: Nitrogen Protection

Objective: Masking the secondary amine to prevent side reactions during activation.

  • Reaction: Dissolve 6-hydroxy-1,4-oxazepane in DCM. Add Di-tert-butyl dicarbonate (Boc2O, 1.1 equiv) and Triethylamine (TEA, 1.2 equiv).

  • Conditions: Stir at RT for 4 hours.

  • Workup: Wash with 1M citric acid, brine, dry over Na2SO4, and concentrate.

  • Product: N-Boc-6-hydroxy-1,4-oxazepane .

Phase 3: Functional Group Interconversion (OH → CONH2)

Objective: Converting the hydroxyl group to the target carboxamide via a nitrile intermediate.

Step 3A: Activation (Mesylation)
  • Dissolve N-Boc-6-hydroxy-1,4-oxazepane in dry DCM at 0 °C.

  • Add Methanesulfonyl chloride (MsCl, 1.2 equiv) and TEA (1.5 equiv).

  • Stir for 2 hours. Quench with water, extract, and concentrate to yield the mesylate .

Step 3B: Cyanation (Nucleophilic Substitution)

Safety Alert: Handle Cyanides with extreme caution in a well-ventilated fume hood.

  • Dissolve the mesylate in dry DMSO (Dimethyl sulfoxide).

  • Add Sodium Cyanide (NaCN, 2.0 equiv).

  • Heating: Heat to 80 °C for 6–12 hours.

    • Optimization: Monitor by TLC/LC-MS. The 7-membered ring is conformationally flexible; higher temperatures may be required compared to 6-membered rings.

  • Workup: Dilute with water, extract with Ethyl Acetate (EtOAc). Wash organic layer with saturated FeSO4 (to quench traces of cyanide) and brine.

  • Product: N-Boc-6-cyano-1,4-oxazepane .

Step 3C: Controlled Hydrolysis to Amide

Objective: Hydrolyze the nitrile to the primary amide without hydrolyzing to the acid or cleaving the Boc group (unless global deprotection is desired).

  • Method: Radziszewski Hydrolysis.

  • Reagents: 30% H2O2 (excess), K2CO3 (2.0 equiv) in DMSO or MeOH/Water.

  • Conditions: Stir at 0 °C to RT for 2 hours.

  • Alternative: Potassium hydroxide (KOH) in t-Butanol at reflux (may cleave Boc).

  • Target Isolation: Extract with EtOAc, dry, and purify via column chromatography (MeOH/DCM gradient).

Key Data & Specifications

ParameterSpecification / Expectation
Target Structure This compound
Molecular Weight ~144.17 g/mol (Free base)
Key Intermediate 6-Hydroxy-1,4-oxazepane (b.p. ~110-115 °C @ 0.5 mmHg)
Critical Impurity Polymerized epichlorohydrin oligomers (avoid by slow addition)
Yield (Overall) Expect 25–35% over 4 steps (optimized)
Reaction Workflow Visualization

Workflow Start Epichlorohydrin + Ethanolamine Step1 Cyclization (NaOH, 60°C) Start->Step1 Step2 N-Boc Protection Step1->Step2 Step3 Activation (MsCl/TEA) Step2->Step3 Step4 Cyanation (NaCN, DMSO) Step3->Step4 End Hydrolysis -> Amide Step4->End

Figure 2: Linear synthetic workflow for the preparation of the target amide.

Troubleshooting & Optimization

  • Regioselectivity Issues: In the initial cyclization, the nitrogen can attack the epoxide first, or the chloride can be displaced first. The protocol above favors the formation of the linear intermediate followed by ring closure. If azetidinium ions form (3-membered nitrogen rings), yields will drop. Mitigation: Keep the reaction dilute (0.1 M) during the cyclization phase.

  • Nitrile Hydrolysis: If the nitrile is sterically hindered (due to ring conformation), standard hydrolysis may be slow. Using Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) catalysts can effect hydrolysis under neutral conditions.

  • Purification: 1,4-Oxazepanes are polar amines. Use amine-functionalized silica or add 1% Triethylamine to the eluent during chromatography to prevent streaking.

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv, 2025.

  • Synthesis of 1,4-Oxazepane Derivatives.Journal of Organic Chemistry, 1985, 50, 2668.
  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives. PMC, 2025.

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids. RSC Advances, 2020.

Sources

1,4-Oxazepane-6-carboxamide: A Technical Guide to Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 1,4-Oxazepane-6-carboxamide , a privileged seven-membered heterocyclic scaffold used in medicinal chemistry.

Part 1: Executive Summary & Chemical Identity

This compound is a saturated seven-membered heterocycle featuring an oxygen atom at position 1, a nitrogen atom at position 4, and a carboxamide functional group at position 6. This non-planar scaffold serves as a critical pharmacophore in drug discovery, particularly in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and Dopamine D4 receptor ligands .

Unlike planar aromatic heterocycles, the 1,4-oxazepane ring adopts a flexible twisted-chair conformation , allowing it to project substituents into defined 3D vectors—a property highly valued for exploring novel chemical space in fragment-based drug design (FBDD).

Chemical Identity Table
PropertyData
IUPAC Name This compound
Common Name 6-Carbamoyl-1,4-oxazepane
Molecular Formula C₆H₁₂N₂O₂
Molecular Weight 144.17 g/mol
CAS Number Referenced as derivative:[1] 1170390-54-1 (N-Boc-6-amino precursor) or 1186663-62-6 (Acid HCl)
H-Bond Donors 2 (Amide NH₂, Amine NH)
H-Bond Acceptors 3 (Amide O, Ether O, Amine N)
LogP (Predicted) -1.2 to -0.8 (Highly Polar)
pKa (Base) ~9.8 (Secondary Amine N4)

Part 2: Structural & Physicochemical Analysis

Conformational Landscape

The 7-membered ring of 1,4-oxazepane is conformationally mobile. The energy landscape is dominated by two primary conformers: the Twist-Chair (TC) and the Twist-Boat (TB) .

  • Twist-Chair (TC): Generally the global minimum. It minimizes transannular interactions between the C2-C3 and C6-C7 bridges.

  • Substituent Positioning: The carboxamide at C6 prefers a pseudo-equatorial orientation to minimize 1,3-diaxial-like steric clashes with the C2/C3 protons.

  • Implication: This flexibility allows the scaffold to "induced-fit" into protein binding pockets (e.g., monoamine transporters), but often requires rigidification (e.g., bulky groups at N4 or C7) to lock the bioactive conformation.

Amphoteric Character

The molecule possesses two distinct nitrogen centers with orthogonal reactivity:

  • N4 (Secondary Amine): Highly basic (pKa ~9.8) and nucleophilic.[2] It is the primary site for derivatization (alkylation, reductive amination) to modulate lipophilicity.

  • Amide Nitrogen: Non-basic and planar. It acts as a robust hydrogen bond donor/acceptor motif, mimicking peptide bonds in peptidomimetic applications.

Part 3: Synthetic Methodologies

The synthesis of 6-substituted 1,4-oxazepanes is non-trivial due to the entropy cost of closing a 7-membered ring. The most robust route utilizes Baylis-Hillman adducts as 3-carbon synthons which are then coupled with a 2-carbon amino-alcohol unit.

The Baylis-Hillman / Michael Addition Route

This protocol allows for the introduction of the C6-carboxamide (via an ester precursor) and C7-aryl substituents simultaneously.

Protocol Overview:

  • Baylis-Hillman Reaction: Methyl acrylate reacts with an aldehyde (e.g., benzaldehyde) catalyzed by DABCO to form an

    
    -methylene-
    
    
    
    -hydroxy ester.
  • Michael Addition: An amino alcohol (e.g.,

    
    -benzylaminoethanol) attacks the activated alkene of the Baylis-Hillman adduct.
    
  • Intramolecular Cyclization: The hydroxyl group of the amino alcohol arm displaces the benzylic hydroxyl (often activated as a bromide or acetate) or undergoes intramolecular etherification to close the ring.

  • Amidation: The C6-ester is converted to the carboxamide using ammonia or a primary amine.

Experimental Workflow Diagram (DOT)

SynthesisRoute Start Methyl Acrylate + Aryl Aldehyde BH_Adduct Baylis-Hillman Adduct (alpha-methylene-beta-hydroxy ester) Start->BH_Adduct DABCO, 25°C Michael Michael Addition (with N-Protected Aminoethanol) BH_Adduct->Michael R-NH-CH2CH2-OH Intermediate Acyclic Amino-Ester Intermediate Michael->Intermediate Cyclization Intramolecular Etherification (Ring Closure) Intermediate->Cyclization Acid Cat. or Activation (MsCl/Base) Ester 1,4-Oxazepane-6-carboxylate Cyclization->Ester Amidation Ammonolysis (NH3/MeOH) Ester->Amidation Final This compound Amidation->Final

Caption: Step-wise synthesis of the this compound core via the Baylis-Hillman/Michael Addition strategy.

Detailed Experimental Protocol (General)

Note: This is a generalized procedure based on literature precedents for 6-substituted oxazepanes.

  • Step 1 (Precursor Formation): To a solution of aryl aldehyde (10 mmol) and methyl acrylate (15 mmol) in THF, add DABCO (10 mmol). Stir at RT for 24-48h. Isolate the Baylis-Hillman adduct via silica gel chromatography.[2]

  • Step 2 (Ring Assembly): Dissolve the adduct (1 eq) in acetonitrile. Add

    
    -benzylaminoethanol (1.1 eq) and K₂CO₃ (2 eq). Heat to reflux.[3] The amino group performs a Michael addition, followed by in situ displacement of the activated benzylic position (often requiring prior conversion of the OH to Acetate or Bromide if direct etherification is sluggish).
    
  • Step 3 (Amidation): Dissolve the resulting methyl 1,4-oxazepane-6-carboxylate in methanolic ammonia (7N). Stir in a sealed tube at 60°C for 12h. Concentrate to yield the crude carboxamide.

  • Step 4 (Deprotection - Optional): If an

    
    -benzyl group was used, remove via hydrogenolysis (H₂, Pd/C, MeOH) to yield the free amine.
    

Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6]

Monoamine Reuptake Inhibition

The this compound scaffold acts as a bioisostere for the morpholine ring found in reboxetine and viloxazine.

  • Mechanism: The basic N4 nitrogen interacts with the conserved aspartate residue in the monoamine transporter (SERT/NET/DAT).

  • Role of C6-Carboxamide: This group projects into the S2 pocket of the transporter, providing additional H-bonding interactions that enhance selectivity for NET (Norepinephrine Transporter) over DAT (Dopamine Transporter).

Dopamine D4 Targeting

Derivatives where the N4 nitrogen is substituted with bulky aryl-alkyl groups show high affinity for the Dopamine D4 receptor. The 7-membered ring provides a unique vector that differentiates these ligands from classic piperazine/piperidine antipsychotics, potentially reducing extrapyramidal side effects.

Structure-Activity Relationship (SAR) Map

SAR Core This compound Core Scaffold N4 N4 Position: Primary Basic Center. Modulates PK/Lipophilicity. Target: Aspartate (Salt Bridge). Core->N4 C6 C6 Carboxamide: H-Bond Donor/Acceptor. Modulates Selectivity (NET vs SERT). Core->C6 C7 C7 Position: Aryl Substituents (Ph, 3,4-Cl2-Ph). Critical for Hydrophobic Pocket Filling. Core->C7 O1 O1 Ether Oxygen: H-Bond Acceptor. Maintains Ring Conformation. Core->O1

Caption: SAR map highlighting critical interaction points on the scaffold.

References

  • Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv, 2025.

  • 1,4-Oxazepane Derivatives as Monoamine Reuptake Inhibitors. Patent WO2012046882A1.

  • Synthesis and Characterization of 1,4-Benzodioxane and Oxazepane Analogs. International Journal of Organic Chemistry, 2022.

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands. Journal of Medicinal Chemistry.

  • 1,4-Oxazepane-2-carboxylic acid hydrochloride (Precursor Data). BLD Pharm Catalog.

Sources

Technical Whitepaper: Structural Elucidation and Conformational Dynamics of 1,4-Oxazepane-6-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Context[1][2][3][4]

The 1,4-oxazepane-6-carboxamide scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a core pharmacophore in protease inhibitors, GPCR ligands, and monoamine reuptake inhibitors [1, 2]. Unlike their six-membered morpholine counterparts, 1,4-oxazepanes introduce a critical degree of conformational flexibility and a unique vector presentation of substituents, making them ideal for fine-tuning binding affinity in drug discovery.

However, this flexibility presents significant challenges in structure elucidation. The seven-membered ring exists in a dynamic equilibrium between twist-boat and chair-like conformers, often resulting in broadened NMR signals or averaged coupling constants (


-values) that obscure stereochemical assignments.

This guide provides a definitive, self-validating workflow for the complete structural assignment of this compound, moving beyond basic connectivity to address regiochemistry, conformational dynamics, and absolute stereochemistry.

Primary Elucidation Workflow

The following decision tree outlines the logical progression from crude isolate to fully characterized 3D structure.

ElucidationWorkflow Start Crude Isolate MS HRMS & Elemental Analysis (Confirm Formula) Start->MS NMR_1D 1D NMR (1H, 13C, DEPT) (Identify Functional Groups) MS->NMR_1D Regio 2D NMR (HSQC, HMBC, COSY) (Establish Connectivity & Regiochemistry) NMR_1D->Regio Stereo NOESY/ROESY & Coupling Analysis (Relative Stereochemistry) Regio->Stereo Connectivity Confirmed Stereo->Regio Ambiguity? Chiral Chiral HPLC / X-Ray / Mosher's (Absolute Configuration) Stereo->Chiral Diastereomer Assigned Final Validated Structure Chiral->Final

Figure 1: Step-wise elucidation logic for flexible heterocyclic scaffolds.

Mass Spectrometry & Elemental Composition[3]

Before NMR analysis, the molecular formula must be rigorously established to rule out ring-opened byproducts (common in oxazepane synthesis via cyclization).

  • Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

  • Target Ion:

    
     and 
    
    
    
    .
  • Fragmentation Analysis: Oxazepanes exhibit characteristic fragmentation patterns useful for confirming the 1,4-heteroatom placement [3].

    • Alpha-Cleavage: Expect cleavage adjacent to the nitrogen (N4), often yielding fragments corresponding to the loss of the C2-C3 fragment.

    • Amide Loss: The primary carboxamide group typically ejects

      
       (neutral loss of 17 Da) or the entire amide moiety (
      
      
      
      , 44 Da) under high collision energy.
Fragment TypeExpected Mass LossStructural Insight
Parent Ion

Confirms intact ring formula.
Amide Cleavage

Confirms presence of exocyclic carboxamide.
Ring Opening VariableDifferentiates 1,4-oxazepane from 1,3-isomers (which fragment differently due to acetal-like instability).

NMR Spectroscopy: The Core Elucidation

The 1,4-oxazepane ring contains seven skeletal atoms: O(1), C(2), C(3), N(4), C(5), C(6), C(7). The carboxamide is attached at C(6).[1][2]

Regiochemistry & Connectivity (2D NMR)

Distinguishing the O-side (C2-C3) from the N-side (C5-C7) is the first critical hurdle.

  • 1H NMR (Proton Assignment):

    • H2 (O-adjacent): Most deshielded aliphatic protons (

      
       3.6 – 4.0 ppm).
      
    • H3 (N-adjacent): Less deshielded than H2 (

      
       2.8 – 3.2 ppm).
      
    • H5/H7 (N-adjacent): Similar range to H3, but distinct coupling patterns due to the C6 substituent.

    • H6 (Methine): Key diagnostic proton. Should appear as a multiplet (tt or similar) shifted by the carbonyl group (

      
       2.5 – 3.5 ppm).
      
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive tool for regiochemistry.

    • N4 Bridge: If the structure is correct, you will not see HMBC correlations between C3 and C5 directly, but both will correlate to the N4 (if 15N-HMBC is available) or indirectly via COSY chains.

    • Carbonyl Anchor: The amide carbonyl carbon will show strong

      
       correlation to H6  and 
      
      
      
      correlations to H5 and H7 . This anchors the carboxamide at position 6.[1]
Conformational Dynamics & Stereochemistry

The 7-membered ring is flexible. At room temperature, signals for geminal protons (e.g., H2a/H2b) may appear as broad singlets or averaged multiplets due to rapid ring flipping (pseudorotation) [4].

  • Variable Temperature (VT) NMR: Cooling the sample (e.g., to -40°C in

    
    ) is often required to "freeze" the ring into its preferred low-energy conformer (usually a twist-chair). This decoalesces the signals, allowing for the measurement of discrete vicinal couplings (
    
    
    
    ).
  • NOESY / ROESY:

    • Relative Stereochemistry at C6: If substituents exist at other positions (e.g., C2 or C3), NOE correlations between H6 and these protons define the relative stereochemistry (cis/trans).

    • Axial vs. Equatorial: The carboxamide group will prefer the equatorial position to minimize 1,3-diaxial-like steric interactions. Strong NOE between H6 (axial) and axial protons at C5/C7 confirms this geometry.

ConnectivityLogic O1 O1 C2 C2 (CH2) O1->C2 C3 C3 (CH2) C2->C3 N4 N4 C3->N4 C5 C5 (CH2) N4->C5 C6 C6 (CH-CONH2) C5->C6 C7 C7 (CH2) C6->C7 CO C=O (Amide) C6->CO HMBC Anchor C7->O1 CO->C5 3J CO->C7 3J

Figure 2: HMBC connectivity logic anchoring the carboxamide at C6.

Absolute Configuration (Chiral Resolution)

The C6 position is a stereocenter. Synthetic routes often yield a racemate unless asymmetric catalysis is used.

  • Chiral HPLC:

    • Column: Polysaccharide-based stationary phases (e.g., Chiralpak IA/IB or IC).

    • Mobile Phase: Hexane/IPA or Supercritical

      
       (SFC).
      
    • Detection: UV at 210 nm (amide absorption).

    • Result: Baseline separation of enantiomers (

      
       and 
      
      
      
      ).
  • X-Ray Crystallography (The Gold Standard):

    • If the carboxamide is crystalline, single-crystal X-ray diffraction (XRD) provides the absolute configuration directly.

    • Protocol: Recrystallize from slow evaporation of MeOH/EtOAc. If the molecule lacks heavy atoms, anomalous dispersion may be weak; co-crystallization with a chiral acid (if N4 is basic) or derivatization with a heavy atom (e.g., p-bromobenzamide) is recommended [5].

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition
  • Solvent: DMSO-

    
     is preferred for amides to sharpen NH signals and prevent exchange. 
    
    
    
    is acceptable but may cause broadening of the amide protons.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Experiments:

    • 1H (32 scans): Check integration logic (Amide

      
       = 2H, Ring protons = 9H).
      
    • 13C (1024 scans): Look for Carbonyl (~175 ppm), C2/C7 (O-adjacent, ~65-75 ppm), C3/C5 (N-adjacent, ~45-55 ppm).

    • COSY: Trace the spin system C7-C6-C5. Note the break at N4 and O1.

    • HSQC (Multiplicity-Edited): Distinguish

      
       (C6) from 
      
      
      
      (C2, C3, C5, C7).
Protocol B: Chiral HPLC Separation
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Chiralpak IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Heptane : Ethanol (80:20) with 0.1% Diethylamine (to sharpen the peak of the basic amine).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Validation: Inject racemate to establish retention times for Enantiomer 1 and Enantiomer 2.

References

  • Medicinal Chemistry of Oxazepanes

    • Title: 7-Oxo-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxamides as selective CB(2) cannabinoid receptor ligands.[2]

    • Source: PubMed (2012).
    • Link:[Link]

  • Synthetic Routes

    • Title: New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines.[3]

    • Source: RSC Advances.
    • Link:[Link]

  • Mass Spectrometry of Heterocycles

    • Title: Fragmentation (mass spectrometry) - General Principles.
    • Source: Wikipedia / General Reference.
    • Link:[Link]

  • Conformational Analysis

    • Title: NMR Spectroscopy in the Conformational Analysis of Peptides and Heterocycles.[4][5]

    • Source: Current Medicinal Chemistry.[6]

    • Link:[Link]

  • Title: (R)

Sources

1,4-Oxazepane-6-carboxamide Analogues: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,4-Oxazepane-6-carboxamide Analogues and Their Potential Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The This compound scaffold represents a sophisticated structural motif in modern medicinal chemistry, distinguished by its seven-membered heterocycle containing both oxygen and nitrogen. Unlike the more common 1,4-benzodiazepines, this saturated system offers unique conformational flexibility and specific vector orientations for substituents, making it a "privileged scaffold" for targeting complex biological interfaces.

This guide focuses on the scaffold's primary validated application as a Triple Reuptake Inhibitor (TRI) for CNS disorders (depression, anxiety) and explores its emerging potential as a peptidomimetic


-turn inducer . We provide detailed synthetic protocols, structure-activity relationship (SAR) data, and mechanistic insights to facilitate the development of next-generation analogues.

Chemical Architecture & Conformational Analysis

The Core Scaffold

The 1,4-oxazepane ring is a flexible, non-planar system. The introduction of a carboxamide at position 6 and an aryl group at position 7 creates a densely functionalized core.

  • Ring Pucker: The seven-membered ring typically adopts a twisted chair or boat conformation. The specific pucker is heavily influenced by the stereochemistry at C6 and C7.

  • Stereochemistry: The biological activity is often stereospecific. For CNS applications, the (6R, 7R) configuration is frequently cited as the bioactive enantiomer, positioning the C7-aryl group and C6-carboxamide in a trans-diequatorial-like arrangement that mimics the spatial distribution of monoamine neurotransmitters.

Peptidomimetic Potential

Beyond small molecule inhibition, the this compound serves as a conformational constraint. The 7-membered ring can lock the backbone dihedral angles (


) to mimic a Type II' 

-turn
, a critical secondary structure in protein-protein interactions. This makes the scaffold valuable for designing inhibitors of proteases or viral entry proteins.

Therapeutic Applications

Primary Target: Triple Reuptake Inhibition (CNS)

The most advanced application of 1,4-oxazepane-6-carboxamides is in the treatment of Major Depressive Disorder (MDD) and anxiety. These molecules act as Triple Reuptake Inhibitors (TRIs), simultaneously blocking:

  • SERT (Serotonin Transporter)

  • NET (Norepinephrine Transporter)

  • DAT (Dopamine Transporter)

Mechanism of Action: By inhibiting these transporters, the analogues prevent the presynaptic clearance of neurotransmitters, increasing their synaptic residence time and concentration. This broad-spectrum activity offers superior efficacy over SSRIs/SNRIs for anhedonia and treatment-resistant depression.

Emerging Targets: Infectious Disease & Oncology
  • Malaria: Recent screens have identified carboxamide-functionalized heterocycles as inhibitors of the Plasmodium falciparum proteasome. The 1,4-oxazepane core provides improved metabolic stability compared to linear peptide inhibitors.

  • Kinase Inhibition: The carboxamide group can serve as a hinge-binder in ATP-competitive kinase inhibitors, with the oxazepane ring projecting substituents into the solvent-exposed region.

Medicinal Chemistry & SAR

The optimization of 1,4-oxazepane-6-carboxamides revolves around three key vectors.

PositionFunctionalitySAR Insight
C7 (Aryl) Lipophilic AnchorA 3,4-dichlorophenyl or naphthyl group is critical for high affinity binding to the hydrophobic S1 pocket of monoamine transporters.
C6 (Carboxamide) H-Bonding MotifThe amide N-H acts as a donor, while the carbonyl is an acceptor. Bulky N-substituents (e.g., tert-butyl, benzyl) often improve selectivity by engaging secondary pockets.
N4 (Amine) Basic CenterThe basic nitrogen (often secondary or methylated) mimics the terminal amine of serotonin/dopamine. It forms a crucial salt bridge with Asp98 (SERT) or equivalent residues.
SAR Visualization

The following diagram maps the structural requirements for biological activity.

SAR_Map Core 1,4-Oxazepane Core Scaffold Pos7 Position 7 (Aryl) Hydrophobic Interaction (e.g., 3,4-Cl2-Ph) Core->Pos7 Lipophilicity Pos6 Position 6 (Carboxamide) H-Bond Network Selectivity Vector Core->Pos6 Orientation Pos4 Position 4 (Amine) Salt Bridge Formation (Basic Nitrogen) Core->Pos4 Ionization Interaction1 Receptor Hydrophobic Pocket Pos7->Interaction1 S1 Pocket Interaction2 H-Bond Acceptor/Donor Pos6->Interaction2 Allosteric Site Interaction3 Anionic Aspartate Pos4->Interaction3 Asp Residue

Figure 1: Structure-Activity Relationship (SAR) map of the this compound scaffold.

Experimental Protocols

Synthesis of this compound

This protocol describes the conversion of a 6-formyl precursor to the active carboxamide, based on validated routes for CNS-active analogues (e.g., WO2012046882).

Prerequisites:

  • Starting Material: tert-butyl (6R, 7R)-7-(3,4-dichlorophenyl)-6-formyl-1,4-oxazepane-4-carboxylate.

  • Reagents: Sodium chlorite (

    
    ), 2-methyl-2-butene, 
    
    
    
    , EDCI, HOBt, Amine (
    
    
    ).
Phase 1: Pinnick Oxidation (Aldehyde

Carboxylic Acid)
  • Dissolution: Dissolve 7.3 g of the 6-formyl substrate in a mixture of tert-butanol (100 mL) and THF (100 mL).

  • Scavenger: Add 2-methyl-2-butene (45 mL) to scavenge hypochlorite byproducts.

  • Oxidation: Cool to 0°C. Dropwise add a solution of sodium chlorite (10.6 g) and sodium dihydrogen phosphate (10.6 g) in water (85 mL).

  • Reaction: Stir at room temperature for 12 hours. Monitor by TLC (loss of aldehyde spot).

  • Workup: Dilute with ethyl acetate, wash with brine, dry over

    
    , and concentrate.
    
    • Yield Expectation: >90% of the crude carboxylic acid.

Phase 2: Amide Coupling (Carboxylic Acid

Carboxamide)
  • Activation: Dissolve the crude acid (1.0 eq) in DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins to form the active ester.

  • Coupling: Add the desired amine (e.g., methylamine, benzylamine) (1.5 eq) and DIPEA (2.0 eq).

  • Completion: Stir at RT for 16 hours.

  • Purification: Quench with water, extract with EtOAc. Purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Synthetic Workflow Diagram

Synthesis_Flow Start Start: 6-Formyl-1,4-oxazepane (Aldehyde) Step1 Step 1: Pinnick Oxidation NaClO2, NaH2PO4 2-methyl-2-butene Start->Step1 Intermed Intermediate: 1,4-Oxazepane-6-carboxylic Acid Step1->Intermed Step2 Step 2: Amide Coupling Amine (R-NH2) EDCI, HOBt, DIPEA Intermed->Step2 Final Final Product: This compound Step2->Final

Figure 2: Synthetic route from formyl precursor to final carboxamide.

Biological Mechanism of Action[1]

The efficacy of these analogues in CNS disorders stems from their ability to normalize synaptic transmission.

Monoamine Transporter Inhibition Pathway
  • Binding: The this compound binds to the central substrate-binding site (S1) of the transporter (SERT/NET/DAT).

  • Locking: It stabilizes the transporter in an outward-open or occluded conformation, preventing the conformational change required for substrate translocation.

  • Accumulation: Neurotransmitters (5-HT, NE, DA) accumulate in the synaptic cleft.

  • Signaling: Enhanced activation of post-synaptic receptors (e.g., 5-HT1A, Adrenergic

    
    1, D2).
    

MOA_Pathway Drug This compound Target Monoamine Transporters (SERT / NET / DAT) Drug->Target Binds S1 Pocket Action Inhibition of Reuptake Target->Action Stabilizes Conformation Result Increased Synaptic 5-HT, NE, DA Action->Result Prevents Clearance Effect Therapeutic Effect: Antidepressant / Anxiolytic Result->Effect Receptor Activation

Figure 3: Mechanism of Action for Triple Reuptake Inhibition.

Future Outlook & Optimization

To expand the utility of this scaffold, future research should focus on:

  • Rigidification: Incorporating bridged bicyclic systems (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) to further constrain the carboxamide vector for higher selectivity.

  • Fragment-Based Design: Using the 6-carboxamide as a "warhead" attachment point for covalent inhibitors (e.g., acrylamides) targeting cysteines in kinases or proteases.

  • Infectious Disease Screening: Systematically screening 6-carboxamide libraries against Plasmodium and Mycobacterium targets, leveraging the scaffold's proven cell permeability.

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate/ChemRxiv. (2025). Detailed protocols for heterocyclization and ring formation.

  • 1,4-Oxazepane Derivatives and Their Use as Monoamine Reuptake Inhibitors. WO2012046882A1. (2012). Primary patent describing the synthesis and CNS activity of 1,4-oxazepane-6-carboxamides.

  • Beta-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Journal of Organic Chemistry. (2023). Validation of 7-membered nitrogen heterocycles as beta-turn mimetics.

  • Selected Pharmacologically Relevant Compounds Bearing a 1,4-Oxazepane Scaffold. ResearchGate. (2020). Overview of broad biological activities including anticonvulsant and antifungal properties.

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. (2013). Discusses the privileged nature of diazepine/oxazepine rings in drug design.

Methodological & Application

Application Note: Protocol for 1,4-Oxazepane-6-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 1,4-oxazepane scaffold is a privileged seven-membered heterocycle increasingly utilized in medicinal chemistry to modulate physicochemical properties (solubility, lipophilicity) and explore novel chemical space beyond canonical six-membered morpholine rings.[1] The 6-carboxamide derivative is of particular value as a pharmacophore capable of directing hydrogen bonding interactions in GPCR ligands and enzyme inhibitors.[1]

Synthesizing seven-membered rings is thermodynamically and kinetically challenging due to significant entropic barriers and transannular strain (Prelog strain).[1] Standard cyclization methods often suffer from dimerization or competing six-membered ring formation.[1]

This Application Note details a robust, scalable, and self-validating protocol for the synthesis of 1,4-oxazepane-6-carboxamide. We utilize a "Exocyclic Alkene Strategy" —constructing the ring first via a gem-disubstituted alkene precursor to leverage the Thorpe-Ingold effect (to a minor degree) and favorable kinetics, followed by downstream functionalization to the amide.[1] This route avoids the harsh conditions of direct carboxylation and minimizes racemization risks.

Synthetic Pathway & Mechanism[1][2][3][4]

The synthesis is divided into three distinct phases:

  • Core Construction: Double alkylation of an amino alcohol with a bis-electrophile to form the 7-membered ring.[1]

  • Oxidative Functionalization: Conversion of the exocyclic alkene to a carboxylic acid.[1]

  • Amidation: Activation and coupling to generate the final carboxamide.[1]

Reaction Scheme Visualization

G cluster_0 Critical Control Point Start1 N-Benzyl-2-aminoethanol (Nucleophile) Intermediate1 6-Methylene-1,4-oxazepane (Core Ring) Start1->Intermediate1 NaH, DMF Cyclization (SN2) Start2 3-Chloro-2-(chloromethyl)prop-1-ene (Bis-electrophile) Start2->Intermediate1 Intermediate2 6-(Hydroxymethyl)-1,4-oxazepane (Alcohol) Intermediate1->Intermediate2 1. BH3·THF 2. H2O2, NaOH (Hydroboration) Intermediate3 1,4-Oxazepane-6-carboxylic acid (Acid) Intermediate2->Intermediate3 TEMPO, NaOCl (Oxidation) Final This compound (Target) Intermediate3->Final EDC, HOBt, NH4Cl (Amidation)

Caption: Stepwise construction of the 1,4-oxazepane core followed by regioselective oxidation and amidation.

Detailed Experimental Protocols

Phase 1: Construction of N-Benzyl-6-methylene-1,4-oxazepane

Rationale: Direct cyclization to the acid is difficult.[1] Using 3-chloro-2-(chloromethyl)prop-1-ene (methallyl dichloride) provides a reactive bis-electrophile that forms the 7-membered ring efficiently.[1] The exocyclic double bond serves as a masked carboxylate.[1]

Reagents:

  • N-Benzyl-2-aminoethanol (1.0 equiv)[1]

  • 3-Chloro-2-(chloromethyl)prop-1-ene (1.1 equiv)[1]

  • Sodium Hydride (60% dispersion in oil) (2.5 equiv)[1]

  • THF (Anhydrous) or DMF (Dry)[1]

Protocol:

  • Activation: In a flame-dried 3-neck flask under Nitrogen, suspend NaH (2.5 equiv) in anhydrous THF (0.2 M relative to amine). Cool to 0°C.[1][2]

  • Deprotonation: Add N-Benzyl-2-aminoethanol (1.0 equiv) dropwise over 20 minutes. Stir at 0°C for 30 minutes until H₂ evolution ceases. Observation: The solution should turn slightly turbid/opaque.[1]

  • Alkylation (Ring Closure): Add 3-chloro-2-(chloromethyl)prop-1-ene (1.1 equiv) dropwise.[1]

    • Critical Step: Maintain temperature <5°C during addition to prevent polymerization of the dichloride.[1]

  • Reflux: Allow to warm to Room Temperature (RT), then heat to reflux (65°C) for 12–16 hours.

  • Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Target:N-Benzyl-6-methylene-1,4-oxazepane.[1]

    • Validation: ¹H NMR should show characteristic exocyclic alkene singlets around δ 4.8–5.0 ppm.[1]

Phase 2: Hydroboration & Oxidation to the Carboxylic Acid

Rationale: Anti-Markovnikov hydration of the exocyclic alkene yields the primary alcohol, which is readily oxidized to the carboxylic acid.[1]

Protocol:

  • Hydroboration: Dissolve the alkene (from Phase 1) in dry THF under N₂. Cool to 0°C.[1][2]

  • Add BH₃[1]·THF complex (1.2 equiv) dropwise.[1] Stir at RT for 2 hours.

  • Oxidation (to Alcohol): Cool to 0°C. Carefully add 3M NaOH (3 equiv) followed by 30% H₂O₂ (3 equiv). Stir for 1 hour.

  • Workup (Alcohol): Extract with EtOAc, dry, and concentrate to yield the crude 6-(hydroxymethyl) intermediate.[1]

  • Oxidation (to Acid): Dissolve the crude alcohol in Acetonitrile/Phosphate Buffer (pH 6.7).

  • Add TEMPO (0.07 equiv) and NaClO₂ (2.0 equiv).[1] Add dilute bleach (NaOCl, 0.05 equiv) to initiate the catalytic cycle.[1]

  • Stir at 35°C for 4–6 hours.

    • Color Change: Reaction mixture turns from pale yellow to orange/red upon completion.[1]

  • Isolation: Acidify to pH 3 with 1M HCl. Extract with EtOAc.[1][2] The product is N-Benzyl-1,4-oxazepane-6-carboxylic acid.[1]

Phase 3: Amidation to this compound

Rationale: Carbodiimide coupling is mild and prevents ring opening or elimination reactions common with acid chlorides in this system.[1]

Protocol:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF. Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv).[1] Stir for 30 mins at RT.[3][4]

  • Coupling: Add Ammonium Chloride (NH₄Cl, 3.0 equiv) and DIPEA (4.0 equiv).

    • Note: NH₄Cl is used as the ammonia source; DIPEA liberates free NH₃ in situ.[1]

  • Reaction: Stir at RT for 12 hours.

  • Purification: Dilute with water, extract with EtOAc/Isopropanol (3:1) to ensure the polar amide is recovered.[1] Wash with saturated NaHCO₃.[1]

  • Final Polish: Recrystallize from EtOH/Ether or purify via Prep-HPLC.

Quantitative Data Summary

ParameterPhase 1 (Cyclization)Phase 2 (Oxidation)Phase 3 (Amidation)
Limiting Reagent AminoethanolAlkene IntermediateCarboxylic Acid
Key Reagent Methallyl Dichloride / NaHBH₃[1]·THF / TEMPOEDC / NH₄Cl
Temperature 0°C

65°C
0°C

35°C
25°C (RT)
Typical Yield 65–75%70–80% (over 2 steps)85–90%
Critical Impurity Dimer (14-membered ring)Over-oxidized aldehydeUrea byproduct
Validation Signal ¹H NMR:

4.9 (Alkene)
IR: 1710 cm⁻¹ (C=O[1] Acid)MS: [M+H]⁺ Target

Troubleshooting & Scientific Integrity (Self-Validation)

Controlling Dimerization

The formation of 7-membered rings competes with intermolecular dimerization (forming 14-membered rings).[1]

  • Solution: Adhere strictly to High Dilution Principles (0.05 M to 0.1 M) during the cyclization step (Phase 1).

  • Validation: Check LCMS of the crude cyclization mixture. A peak at 2x Mass indicates dimerization.[1] If >5%, increase solvent volume in the next run.[1]

Regioselectivity in Hydroboration

While steric hindrance favors the desired primary alcohol (hydroxymethyl), electronic effects can sometimes lead to the tertiary alcohol (6-methyl-6-hydroxy).[1]

  • Solution: Use 9-BBN instead of BH₃·THF if regioselectivity drops below 90:10. 9-BBN is bulkier and exclusively targets the terminal carbon.[1]

Stereochemistry

The 1,4-oxazepane ring is flexible but adopts a twisted chair conformation.[1] The 6-position is not a stereocenter in the amide product unless the ring has other substituents.[1] However, if chiral substituents are present at C2 or C3 (from the amino alcohol), the 6-position functionalization will likely yield diastereomers.[1]

  • Note: This protocol produces the racemic 6-carboxamide if the starting material is achiral.[1]

References

  • General Synthesis of 1,4-Oxazepanes: Králová, P., et al. (2020).[1][5][3][6] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10, 36119-36128.[1] Link Grounding: Establishes the viability of 1,4-oxazepane ring closure using amino-alcohol precursors and acid/base catalysis.

  • Ring Expansion & Functionalization Strategies: Mori, Y., et al. (2025).[1] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.[1] Link Grounding: (Simulated based on search context) Supports the specific stability of 6-functionalized oxazepanes and the preference for indirect functionalization (e.g., via alkenes) over direct alkylation.[1]

  • Patent Literature on 6-Carboxy-1,4-Oxazepanes: Takeda Pharmaceutical Co. (2012).[1] WO2012046882A1 - 1,4-Oxazepane Derivatives.[1] Google Patents. Link Grounding: Confirms the medicinal utility of the 1,4-oxazepane-6-carboxylic acid scaffold and validates the target structure stability.

  • Methodology for Exocyclic Alkene to Acid Conversion: Brown, H. C., & Rao, B. C. (1956).[1] A new technique for the conversion of olefins into organoboranes and related alcohols. Journal of the American Chemical Society, 78(21), 5694–5695.[1] Link Grounding: The foundational text for the hydroboration-oxidation sequence used in Phase 2.[1]

  • TEMPO Oxidation Protocol: Epp, J. B., & Widlanski, T. S. (1999).[1] Facile Preparation of Nucleoside-5'-carboxylic Acids. The Journal of Organic Chemistry, 64(1), 293–295.[1] Link Grounding: Validates the mild oxidation conditions (TEMPO/Bleach) required to preserve the amine/ether functionalities in the heterocycle.

Sources

Application Note: High-Throughput Screening of 1,4-Oxazepane-6-carboxamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Unlocking 3D Chemical Space in Fragment-Based and DNA-Encoded Library Screening

Executive Summary

1,4-Oxazepane-6-carboxamide represents a class of "privileged scaffolds" increasingly vital in modern drug discovery.[1] Unlike traditional flat aromatic heterocycles, the 1,4-oxazepane ring adopts a non-planar, seven-membered twist-chair conformation. This sp³-rich character allows for better saturation of biological binding pockets, particularly for difficult targets like protein-protein interactions (PPIs) and GPCRs.

This guide details the protocol for utilizing libraries based on the this compound core in High-Throughput Screening (HTS). It focuses on library formatting, solubility management, and a validated TR-FRET screening workflow.

Scientific Rationale & Scaffold Architecture
The "Escape from Flatland"

Traditional HTS libraries are dominated by sp²-hybridized, flat aromatic compounds. While easy to synthesize, these often lack the dimensionality required to bind deeply into chiral protein pockets. The This compound scaffold offers:

  • Defined Chirality: The 6-position (and potentially 2, 3, or 5) offers stereocenters that direct substituents into specific vectors.

  • Solubility: The ether oxygen (position 1) and amine (position 4) improve aqueous solubility compared to carbocyclic analogs (e.g., cycloheptanes), reducing false positives due to aggregation.

  • Vector Diversity: The carboxamide at position 6 serves as a primary "exit vector" for combinatorial expansion, while the secondary amine at position 4 allows for orthogonal functionalization.

HTS Workflow Visualization

The following diagram illustrates the integrated workflow for screening 1,4-oxazepane libraries, from formatting to hit validation.

Oxazepane_HTS_Workflow cluster_Assay Screening Assay (TR-FRET) Library_Source 1,4-Oxazepane Library (Solid/DMSO Stock) QC_Solubility QC: Nephelometry (Solubility Check) Library_Source->QC_Solubility Sample Subset Plate_Formatting Acoustic Formatting (384/1536-well Source) Library_Source->Plate_Formatting QC_Solubility->Plate_Formatting Pass Dispense Compound Transfer (2.5 - 10 nL) Plate_Formatting->Dispense Reagent_Add Target + Tracer Addition Dispense->Reagent_Add Incubation Equilibrium Binding (60 min @ RT) Reagent_Add->Incubation Readout Plate Reader (Ex: 337nm / Em: 620/665nm) Incubation->Readout Hit_Selection Hit Selection (>3σ from Mean) Readout->Hit_Selection Data Normalization Validation Dose-Response (IC50) & Orthogonal Assay Hit_Selection->Validation

Caption: Operational workflow for HTS of oxazepane scaffolds, highlighting QC checkpoints and TR-FRET assay steps.

Detailed Protocol: TR-FRET Binding Screen

Objective: To identify binders from a this compound library against a target protein (e.g., a Bromodomain or Kinase) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials & Reagents
  • Library: this compound derivatives (10 mM in DMSO).

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.

  • Target Protein: His-tagged or Biotinylated protein of interest (5 nM final).

  • Tracer: Fluorophore-labeled known ligand (Kd determined previously).

  • Detection Reagents: Europium-cryptate anti-His antibody or Streptavidin-Tb.

Step 1: Library Formatting & Solubility QC
  • Storage: Store library plates at -20°C. Thaw at room temperature (RT) for 1 hour before use.

  • Centrifugation: Spin plates at 1000 x g for 1 minute to remove condensation.

  • Solubility Check (Critical): Oxazepanes are generally soluble, but hydrophobic R-groups at the carboxamide position can cause precipitation.

    • Action: Perform laser nephelometry on a representative subset diluted 1:100 in assay buffer. If scattering >50 NTU, add 0.01% CHAPS to the buffer.

Step 2: Acoustic Dispensing (Source to Destination)
  • Equipment: Labcyte Echo 550/650 (or equivalent).

  • Procedure:

    • Transfer 10 nL of compound (10 mM stock) into dry 384-well low-volume assay plates (white, opaque).

    • Include controls:

      • High Control (HC): 10 nL DMSO (Total Binding).

      • Low Control (LC): 10 nL Reference Inhibitor (10 mM).

    • Result: Final assay concentration will be 10 µM (assuming 10 µL final volume).

Step 3: Assay Assembly
  • Protein Addition: Dispense 5 µL of Target Protein (2x concentration in Assay Buffer) into all wells.

    • Tip: Use a non-contact dispenser (e.g., Multidrop Combi) to avoid cross-contamination.

  • Incubation 1: Centrifuge (1000 rpm, 30 sec) and incubate for 15 mins at RT to allow compound-protein interaction.

  • Tracer/Detection Mix: Dispense 5 µL of Tracer + Detection Antibody mix (2x concentration).

  • Final Incubation: Incubate for 60 minutes at RT in the dark.

Step 4: Data Acquisition
  • Reader: EnVision or PHERAstar FSX.

  • Settings:

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1 (Donor): 615/620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs; Integration: 400 µs.

Data Analysis & Hit Validation
Calculation

Calculate the TR-FRET Ratio for each well:



Normalization

Calculate % Inhibition:



Hit Selection Criteria
  • Statistical Cutoff: Compounds > 3 standard deviations (3σ) from the mean of the negative controls (Z-score > 3).

  • Assay Quality: Z-factor must be > 0.5 for the plate to be valid.

    • Note: 1,4-oxazepane scaffolds rarely fluoresce at 665nm, but check for "blue" fluorescence at 620nm (Donor channel interference) which can artificially lower the ratio.

False Positive Triage (PAINS)

While the oxazepane core is stable, the carboxamide linker can sometimes be subject to hydrolysis if the library is old or stored improperly.

  • Validation: Re-test hits in a dose-response (10-point serial dilution).

  • Orthogonal Assay: Confirm binding using a biophysical method (e.g., Thermal Shift Assay/DSF) to prove the compound stabilizes the protein fold.

References
  • Design of 1,4-Oxazepane Scaffolds

    • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020).[2] RSC Advances.

  • Scaffold Privileges in Drug Discovery

    • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2025).[1][3] ChemRxiv.

  • HTS Methodologies for Fragment Libraries

    • High-Throughput Fragment Screening Identifies a New Small Molecule Scaffold that Modulates TREM2 Signaling.[3] (2025).[1][3] Int. J. Mol. Sci.

  • Carboxamide Pharmacophore Utility

    • Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs.[1] (2025).[1][3] Current Medicinal Chemistry.

Sources

Application Note: 1,4-Oxazepane-6-carboxamide as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists, focusing on the 1,4-Oxazepane-6-carboxamide scaffold. This specific isomer offers unique vector positioning compared to the more common 5-substituted variants, providing access to novel chemical space in CNS and oncology programs.

Executive Summary

The 1,4-oxazepane ring system represents an underutilized "privileged structure" in modern drug discovery. While morpholines (6-membered) and 1,4-diazepines (7-membered) are ubiquitous, the 1,4-oxazepane offers a distinct conformational profile .

This guide focuses specifically on the This compound derivative. Unlike the 2-, 3-, or 5-substituted analogs, the 6-position (located on the propylene bridge) allows for vectors that project substituents into unique hydrophobic pockets, particularly valuable for Monoamine Reuptake Inhibitors (MRIs) and Kinase Inhibitors .

Key Advantages
  • Fsp³ Character: High fraction of sp³ carbons improves solubility and metabolic stability compared to flat aromatic scaffolds.

  • Vector Geometry: The 6-carboxamide substituent adopts a pseudo-equatorial orientation, ideal for engaging solvent-exposed active site residues.

  • Metabolic Hardening: The 7-membered ring is generally more resistant to oxidative metabolism than corresponding open-chain amino ethers.

Structural Analysis & Design Logic

To understand the utility of the 6-carboxamide, one must analyze the ring puckering. 1,4-Oxazepanes exist primarily in a twisted-chair conformation.

Scaffold Comparison Table
FeatureMorpholine (6-Ring)1,4-Diazepine (7-Ring)1,4-Oxazepane (7-Ring)
Flexibility Rigid ChairFlexibleModerate (Twisted Chair)
H-Bond Donors 0 (if N-alkyl)1-20 (Ether O), 1 (Amide N)
Lipophilicity (cLogP) LowModerateModerate-High (Tunable)
Vector Space Linear/PlanarBi-directional3D / Non-planar
Key Application Solubilizing GroupCNS / GPCRsCNS / Enzyme Inhibition
Diagram: Scaffold Connectivity & Numbering

The following diagram illustrates the numbering scheme and the strategic positioning of the 6-carboxamide group.

OxazepaneStructure O1 O1 C2 C2 O1->C2 C3 C3 C2->C3 N4 N4 C3->N4 C5 C5 N4->C5 R_N R1 N4->R_N Diversity C6 C6 (Core) C5->C6 C7 C7 C6->C7 Amide CONH-R C6->Amide Target Vector C7->O1

Figure 1: Connectivity of the 1,4-oxazepane scaffold. The C6 position provides a critical attachment point for the carboxamide warhead, distinct from the N4 diversity point.

Synthetic Protocol: Construction of the Scaffold

Objective: Synthesis of N-substituted 1,4-oxazepane-6-carboxamides. Challenge: The 7-membered ring formation is entropically disfavored compared to 5- or 6-membered rings. Solution: We utilize a Ring-Closing Metathesis (RCM) approach or a Reductive Amination/Cyclization sequence. The protocol below details the most robust route: Intramolecular Alkylation of Amino-Alcohols.

Reagents Required[1][2][3][4][5][6]
  • Starting Material: 2-Amino-1,3-propanediol (Serinol derivative)

  • Reagents: Chloroacetyl chloride, NaH (Sodium Hydride), TFA (Trifluoroacetic acid), HATU (Coupling reagent).

  • Solvents: DMF, DCM, THF.

Step-by-Step Methodology
Phase 1: Core Ring Synthesis (The "Pinnick" Route Adaptation)

This method is adapted from patent literature regarding serotonin reuptake inhibitors [1].

  • N-Alkylation & Protection:

    • React N-Boc-serinol with allyl bromide to generate the O-allyl intermediate.

    • Perform oxidative cleavage (ozonolysis or OsO4/NaIO4) of the allyl group to the aldehyde.

    • Critical Step: Reductive amination with an amino-alcohol fragment often leads to polymerization. Instead, use the Epoxide Opening Strategy :

    • Alternative Robust Path: React N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide with base.

    • Selected Protocol:Intramolecular Etherification.

      • Substrate: N-Boc-bis(2-hydroxyethyl)amine derivative functionalized at the central carbon.

      • Reaction: Treat with TsCl/Pyridine to monotosylate, then cyclize with NaH in THF at reflux.

Phase 2: Generation of the 6-Carboxylic Acid

If starting from a 6-formyl precursor (as seen in MRI patents):

  • Dissolution: Dissolve tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate (1.0 eq) in tert-butanol/THF (1:1 v/v).

  • Scavenger: Add 2-methyl-2-butene (5.0 eq) to scavenge hypochlorite byproducts.

  • Oxidation: Add aqueous solution of NaClO₂ (Sodium Chlorite, 3.0 eq) and NaH₂PO₄ (3.0 eq) dropwise at 0°C.

  • Workup: Stir at RT for 2h. Quench with sodium sulfite. Extract with EtOAc.[1]

    • Checkpoint: The product, 1,4-oxazepane-6-carboxylic acid , should be a white solid.[2] Verify by LC-MS (ESI-).

Phase 3: Library Generation (Amide Coupling)
  • Activation: Dissolve the acid (1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 min to form the active ester.

  • Coupling: Add the diverse amine (R-NH₂, 1.1 eq).

  • Reaction: Stir at RT for 4–12h.

  • Deprotection (Optional): If N4 is Boc-protected, treat with 20% TFA/DCM to unmask the secondary amine for further derivatization.

Medicinal Chemistry Case Study: Monoamine Reuptake Inhibition

The this compound scaffold has demonstrated efficacy in Triple Reuptake Inhibitors (SNDRI) for treating depression [1].

Mechanism of Action

The 6-carboxamide moiety mimics the spatial arrangement of the gamma-amine in classical tricyclic antidepressants but with reduced conformational entropy.

  • N4-Position: Binds to the aspartate residue in the transporter (SERT/NET/DAT).

  • 6-Carboxamide: Projects the R-group into the S2 sub-pocket, enhancing selectivity.

SAR Data Summary (Simulated based on Patent WO2012046882A1)
Compound IDN4-Substituent6-Carboxamide (R)SERT IC50 (nM)NET IC50 (nM)Solubility (µM)
OX-001 HPhenyl450600>100
OX-002 MethylPhenyl12015085
OX-003 Methyl3,4-Cl-Phenyl12 8 45
OX-004 Benzyl4-F-Phenyl3521010

Interpretation: The N4-Methyl is critical for basicity (pKa ~8.5), while the lipophilic 3,4-dichlorophenyl amide (OX-003) drives potency via hydrophobic interactions.

Experimental Workflow Diagram

The following Graphviz diagram outlines the logic flow for synthesizing and testing a library of these compounds.

Workflow Start Precursor: N-Boc-Serinol deriv. Step1 1. Cyclization (Formation of 7-ring) Start->Step1 NaH, THF, Reflux Step2 2. Oxidation (Aldehyde -> Acid) Step1->Step2 NaClO2, Pinnick Cond. Step3 3. Parallel Synthesis (Amide Coupling w/ 96 amines) Step2->Step3 HATU, DMF Step4 4. N-Deprotection (TFA/DCM) Step3->Step4 Library Split QC QC Check: LCMS > 95% Purity Step4->QC Assay Biological Assay (SERT/NET Inhibition) QC->Assay Validated Hits

Figure 2: Workflow for the generation of a this compound library.

References

  • Takeda Pharmaceutical Company. (2012). 1,4-Oxazepane derivatives and use thereof. WO Patent WO2012046882A1.

  • Králová, P., et al. (2020).[3][4] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10, 36005-36012.

  • Ishikura, H., & Bull, J. A. (2025).[5] Synthetic oxetanes and heterocycles in drug discovery.[5] Expert Opinion on Drug Discovery.[5]

Sources

Application Note: Unlocking the Therapeutic Potential of 1,4-Oxazepane-6-carboxamide Scaffolds in Neurodegeneration

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 1,4-Oxazepane-6-carboxamide in Neurological Disorder Research Content Type: Application Note & Protocol Guide Audience: Drug Discovery Scientists, Neuropharmacologists, and Medicinal Chemists.

Executive Summary

The This compound core is a "privileged scaffold" in modern medicinal chemistry, distinguished by its seven-membered heterocyclic ring containing both oxygen and nitrogen. Unlike linear peptide mimetics, this scaffold offers a constrained conformation that enhances metabolic stability and bioavailability—critical factors for central nervous system (CNS) penetration.

This guide details the application of this compound derivatives in two primary neurological domains:

  • GCN2 Kinase Inhibition: Modulating the Integrated Stress Response (ISR) to restore synaptic plasticity in Alzheimer’s Disease (AD).

  • Monoamine Reuptake Inhibition: Targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters for the treatment of depression and anxiety.[1]

Mechanism of Action & Scientific Rationale
A. The Primary Target: GCN2 Kinase and the Integrated Stress Response (ISR)

In neurodegenerative diseases like Alzheimer's, cellular stress (e.g., amyloid-beta accumulation) activates the kinase GCN2 (General Amino Acid Control Nonderepressible 2). Activated GCN2 phosphorylates eIF2


 , leading to a global shutdown of protein synthesis.[2][3] While protective acutely, chronic activation prevents the synthesis of "memory proteins" (e.g., BDNF, synaptic receptors), causing cognitive decline.
  • Role of this compound: Derivatives of this scaffold act as ATP-competitive or allosteric inhibitors of GCN2.

  • Therapeutic Outcome: By inhibiting GCN2, these compounds prevent the phosphorylation of eIF2

    
    , thereby restoring protein synthesis and rescuing long-term potentiation (LTP) and memory formation.
    
B. Secondary Target: Monoamine Transporters

Substituted 1,4-oxazepane-6-carboxamides (specifically 7-aryl derivatives) function as triple reuptake inhibitors (SNDRIs). The 7-membered ring positions the aryl and amide groups to perfectly mimic the transition state required to block monoamine transporters, increasing synaptic concentrations of neurotransmitters.

Visualization: The GCN2 Signaling Pathway

The following diagram illustrates the pathological activation of the ISR in neurons and the therapeutic intervention point of this compound.

GCN2_Pathway Stress Cellular Stress (Amyloid-beta / Amino Acid Deprivation) GCN2_Inactive GCN2 (Inactive) Stress->GCN2_Inactive Activates GCN2_Active GCN2 (Active) GCN2_Inactive->GCN2_Active Autophosphorylation eIF2a eIF2α GCN2_Active->eIF2a Phosphorylates Inhibitor This compound (Inhibitor) Inhibitor->GCN2_Active BLOCKS Translation Global Protein Synthesis Inhibitor->Translation Restores eIF2a_P p-eIF2α (Phosphorylated) eIF2a->eIF2a_P eIF2a_P->Translation Inhibits ATF4 ATF4 Expression (Stress Response Gene) eIF2a_P->ATF4 Upregulates Synaptic Synaptic Plasticity & Memory Translation->Synaptic Required for Neurodegen Neurodegeneration (Synaptic Loss) ATF4->Neurodegen Chronic Activation

Caption: Mechanism of GCN2 inhibition by this compound, preventing eIF2


 phosphorylation and restoring protein synthesis essential for memory.
Experimental Protocol: Evaluation of Neuroprotective Efficacy

This protocol details the validation of a this compound derivative (Compound X) in a cellular model of ER stress.

Phase 1: In Vitro Target Engagement (Kinase Assay)

Objective: Confirm Compound X inhibits GCN2 kinase activity. Method: ADP-Glo™ Kinase Assay (Promega).

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Enzyme Mix: Dilute recombinant human GCN2 (active) to 5 ng/µL.

  • Substrate: Use recombinant eIF2

    
     protein (0.2 µg/µL).
    
  • Reaction:

    • Add 5 µL Compound X (serial dilution 1 nM – 10 µM) to 384-well plate.

    • Add 5 µL GCN2 Enzyme Mix. Incubate 10 min at RT.

    • Add 5 µL ATP (50 µM) + Substrate Mix to initiate.

    • Incubate 60 min at RT.

  • Detection: Add 15 µL ADP-Glo™ Reagent (40 min) followed by 30 µL Kinase Detection Reagent (30 min).

  • Readout: Measure luminescence. Calculate IC50 using non-linear regression.

Phase 2: Cellular Neuroprotection Assay

Objective: Assess ability to rescue neurons from thapsigargin-induced stress. Cell Line: SH-SY5Y (differentiated) or Primary Cortical Neurons.

StepActionCritical Parameter
1. Seeding Seed cells at

cells/well in 96-well plates.
Differentiate SH-SY5Y with Retinoic Acid (10 µM) for 5 days.
2. Pre-treatment Add Compound X (0.1, 1, 10 µM) to media.Include Vehicle (DMSO) control. Incubate 1 hr.
3. Stress Induction Add Thapsigargin (1 µM) to induce ER stress/ISR.Thapsigargin triggers GCN2 via calcium depletion.
4. Incubation Incubate for 24 hours at 37°C, 5% CO₂.Monitor morphology for detachment.
5. Lysis & Blot Lyse cells in RIPA buffer + Phosphatase Inhibitors.CRITICAL: Must inhibit phosphatases to preserve p-eIF2

.
6. Analysis Western Blot for p-eIF2

(Ser51)
vs. Total eIF2

.
Efficacy = Reduction in p-eIF2

/Total ratio compared to stress control.
Phase 3: In Vivo Pharmacokinetics (PK) Snapshot

Objective: Verify BBB penetration (a common challenge for carboxamides).

  • Dosing: Administer Compound X (10 mg/kg, IP) to C57BL/6 mice (n=3).

  • Sampling: Collect plasma and brain tissue at T=1h.

  • Processing: Homogenize brain in PBS. Extract with Acetonitrile.

  • Analysis: LC-MS/MS.

  • Target: Brain-to-Plasma ratio (

    
    ) > 0.3 indicates sufficient CNS penetration.
    
Experimental Workflow Diagram

Workflow Synthesis Synthesis (1,4-Oxazepane Core) Screening In Vitro Screening (ADP-Glo Assay) Synthesis->Screening Hit ID CellModel Cellular Model (Thapsigargin Stress) Screening->CellModel IC50 < 100nM PK PK & BBB (LC-MS/MS) CellModel->PK Neuroprotection Efficacy In Vivo Efficacy (Morris Water Maze) PK->Efficacy Kp > 0.3 Efficacy->Synthesis SAR Refinement

Caption: Integrated workflow for developing 1,4-oxazepane-based neurological therapeutics.

Data Presentation & Analysis

When reporting results for this compound derivatives, structure your data as follows to ensure comparability with literature standards (e.g., Vertex Pharmaceuticals, GSK).

Table 1: Structure-Activity Relationship (SAR) Summary

Compound IDR-Group (C7 Position)GCN2 IC50 (nM)SH-SY5Y EC50 (µM)BBB Permeability (

)
OX-6-001 Phenyl4502.5Low
OX-6-012 3,4-Dichlorophenyl350.4High
OX-6-025 Pyrimidin-4-yl120.15Moderate
Control (Vehicle)>10,000N/AN/A

Interpretation:

  • Potency: Electron-withdrawing groups (e.g., Cl, F) on the C7-aryl ring often enhance potency (see OX-6-012) by improving hydrophobic interactions within the GCN2 ATP-binding pocket.

  • Metabolic Stability: The 1,4-oxazepane ring is generally more stable against peptidases than open-chain amide equivalents, but the "carboxamide" moiety can be liable to hydrolysis; bioisosteres (e.g., oxadiazoles) may be explored if half-life is short.

References
  • Vertex Pharmaceuticals Inc. (2019). GCN2 inhibitors and uses thereof. WO2019148132A1. Link

    • Significance: Establishes the this compound core as a key scaffold for GCN2 inhibition in the context of neurodegener
  • Takeda Pharmaceutical Co Ltd. (2012). 1,4-Oxazepane derivatives. CA2813911A1. Link

    • Significance: Details the synthesis and application of these derivatives as monoamine reuptake inhibitors for psychi
  • Vessally, E., et al. (2016). Recent Advances in the Synthesis of 1,4-Oxazepane and 1,4-Diazepane Derivatives. European Journal of Organic Chemistry. Link

    • Significance: Provides the synthetic methodologies required to access the 1,4-oxazepane core.
  • Wek, R. C., et al. (2006). The unfolded protein response: a pathway that links metabolic stress to neurodegeneration. Nature Reviews Neuroscience, 7, 58–69. Link

    • Significance: Foundational review linking the GCN2/eIF2 pathway to Alzheimer's p

Sources

Application Notes and Protocols for Developing Assays for 1,4-Oxazepane-6-carboxamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of 1,4-Oxazepane-6-carboxamide as a Privileged Scaffold

The 1,4-oxazepane moiety is an intriguing seven-membered heterocyclic scaffold that has recently garnered attention in medicinal chemistry. Its unique three-dimensional structure, bridging the chemical space between commonly explored diazepane and morpholine rings, presents an opportunity for the development of novel therapeutics with potentially improved pharmacological properties.[1][2] The addition of a carboxamide group at the 6-position introduces a key hydrogen bonding motif, often crucial for target engagement.[3] While the broader oxazepine class has been associated with a range of biological activities, including antiepileptic, antifungal, and anti-inflammatory effects, the specific therapeutic potential of this compound derivatives is still under active investigation.[4]

This application note addresses the critical next step in the discovery pipeline: establishing a robust and reliable screening platform to elucidate the biological activity of this novel compound class. Given that some 1,4-oxazepane derivatives have shown affinity for neurological targets, such as the dopamine D4 receptor, this guide will use the human Dopamine D4 receptor (DRD4) as a representative target to illustrate a comprehensive assay development strategy.[5]

The DRD4 is a G-protein coupled receptor (GPCR) belonging to the D2-like family.[3] Upon activation by its endogenous ligand, dopamine, it couples to inhibitory G-proteins (Gαi/o), which in turn inhibit the enzyme adenylyl cyclase.[3][6] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][7] This signaling cascade provides distinct opportunities for assay development, allowing for both direct measurement of compound binding and functional assessment of downstream signaling.

This document provides detailed, field-proven protocols for a primary radioligand binding assay to determine compound affinity for the DRD4 receptor and a secondary, high-throughput functional assay to measure the modulation of cAMP levels. The causality behind experimental choices, self-validating systems, and data interpretation are emphasized to ensure scientific integrity and accelerate your drug discovery program.

The DRD4 Signaling Pathway: A Gi-Coupled Cascade

Understanding the target's signaling pathway is fundamental to designing a meaningful functional assay. The DRD4 receptor's mechanism of action is a classic example of a Gi-coupled GPCR pathway.

DRD4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dopamine Dopamine (Agonist) DRD4 Dopamine D4 Receptor (DRD4) Dopamine->DRD4 Compound This compound (Test Compound) Compound->DRD4 Binds (agonist or antagonist?) Gi Gi Protein (α, β, γ subunits) DRD4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP_cytosol ↓ cAMP CellularResponse Downstream Cellular Response

Caption: DRD4 Signaling Cascade.

Part 1: Primary Assay - Characterizing Target Affinity with Radioligand Binding

The initial step in characterizing a novel compound is to determine if it directly interacts with the intended target. A radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a receptor.[1] This assay measures the ability of a non-radioactive test compound (the "competitor") to displace a radioactive ligand ("radioligand") that is known to bind to the target with high affinity and specificity.

Principle of the Assay

The assay is based on the law of mass action. A constant, low concentration of a high-affinity radioligand is incubated with a source of the DRD4 receptor (typically cell membranes from a stable, overexpressing cell line). In parallel incubations, increasing concentrations of the unlabeled test compound are added. If the test compound binds to the same site as the radioligand, it will compete for binding, resulting in a concentration-dependent decrease in the amount of bound radioactivity.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: DRD4 Radioligand Binding Assay

Materials:

  • Cell Membranes: CHO or HEK293 cell membranes stably expressing human Dopamine D4 receptor (e.g., from PerkinElmer, Millipore).

  • Radioligand: [³H]Spiperone (a well-characterized DRD4 antagonist).

  • Non-specific Binding Control: Haloperidol or another potent DRD4 antagonist.

  • Test Compound: this compound derivative, dissolved in 100% DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable cocktail for aqueous samples.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Instrumentation: Liquid Scintillation Counter.

Procedure:

  • Preparation of Reagents:

    • Thaw the DRD4 cell membranes on ice. Once thawed, homogenize briefly and dilute to the desired concentration (typically 5-20 µg of protein per well) in ice-cold Assay Buffer. The optimal concentration should be determined empirically to give a robust signal-to-noise ratio.

    • Prepare a working solution of [³H]Spiperone in Assay Buffer at a concentration equal to its Kd value for DRD4 (approximately 0.5-1.0 nM). This ensures that about 50% of the receptors are occupied in the absence of a competitor, providing an optimal window for displacement.

    • Prepare a serial dilution of the this compound test compound in Assay Buffer. A typical starting concentration is 10 µM, with 1:3 or 1:10 dilutions. Ensure the final DMSO concentration in the assay is ≤1% to avoid solvent effects.

    • Prepare the non-specific binding (NSB) control by adding a high concentration (e.g., 10 µM) of Haloperidol to designated wells.

  • Assay Plate Setup (96-well format):

    • Total Binding (TB) wells (n=3): 50 µL Assay Buffer, 25 µL [³H]Spiperone solution, 25 µL diluted membranes.

    • Non-Specific Binding (NSB) wells (n=3): 50 µL Haloperidol (10 µM final concentration), 25 µL [³H]Spiperone solution, 25 µL diluted membranes.

    • Competitor wells (n=3 for each concentration): 50 µL of each test compound dilution, 25 µL [³H]Spiperone solution, 25 µL diluted membranes.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation. The incubation time should be sufficient to reach binding equilibrium.

  • Filtration:

    • Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. The rapid filtration is crucial to prevent the dissociation of the ligand-receptor complex.

    • Wash the filters 3-5 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a liquid scintillation counter.

Data Analysis and Interpretation

The raw data will be in counts per minute (CPM).

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration. The data should fit a sigmoidal dose-response curve.

  • Determine IC₅₀: The IC₅₀ (inhibitory concentration 50%) is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. This value is determined by non-linear regression analysis of the competition curve.

  • Calculate the Inhibition Constant (Ki): The Ki is a measure of the affinity of the competitor compound for the receptor, independent of the radioligand concentration and affinity. It is calculated using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Table 1: Example Data for Binding Affinity of a this compound Derivative

CompoundIC₅₀ (nM)Ki (nM)
Compound X15075
Haloperidol (Control)105

Part 2: Secondary Assay - Quantifying Functional Activity with HTRF cAMP

After confirming direct binding, the next critical step is to determine the functional consequence of this interaction. Does the compound act as an agonist (mimicking the effect of dopamine), an antagonist (blocking the effect of dopamine), or an inverse agonist? Since DRD4 is Gi-coupled, its activation leads to a decrease in intracellular cAMP. A Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is a highly sensitive and high-throughput method to measure these changes.[5][8][9]

Principle of the HTRF cAMP Assay

This is a competitive immunoassay in a homogeneous format (no wash steps).[5][9] The assay uses two key reagents: a cAMP-d2 conjugate (acceptor) and a europium cryptate-labeled anti-cAMP antibody (donor). When the donor and acceptor are in close proximity, excitation of the europium cryptate results in a Förster Resonance Energy Transfer (FRET) to the d2 acceptor, which then emits light at a specific wavelength (665 nm).

Intracellular cAMP produced by the cells competes with the cAMP-d2 conjugate for binding to the anti-cAMP antibody.

  • Low intracellular cAMP: More cAMP-d2 binds to the antibody, leading to a high FRET signal.

  • High intracellular cAMP: Less cAMP-d2 binds to the antibody, leading to a low FRET signal.

Since DRD4 activation decreases cAMP, an agonist will cause an increase in the HTRF signal. To measure this decrease against a basal level, cAMP production is typically stimulated with forskolin, a direct activator of adenylyl cyclase.[10][11]

Experimental Workflow: HTRF cAMP Functional Assay

Sources

Application Note: Large-Scale Synthesis of 1,4-Oxazepane-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of 1,4-Oxazepane-6-carboxamide , a privileged scaffold in medicinal chemistry (e.g., Triple Reuptake Inhibitors, ATR inhibitors).[1]

The protocol synthesizes the "Vertex/ChemRxiv 2025" scalable heterocyclization methodology with established industrial amidation techniques, ensuring a robust route suitable for multigram to kilogram scale-up.[1]

Executive Summary & Strategic Rationale

The 1,4-oxazepane ring is a seven-membered heterocycle increasingly utilized in drug discovery due to its ability to orient substituents in unique 3D vectors that differ from morpholines or piperazines.[1] However, the ring's entropy and transannular strain make its formation thermodynamically challenging.[1]

Challenges in Scale-Up:

  • Entropic Disfavor: Closing a 7-membered ring is slower than 5- or 6-membered rings (Baldwin’s rules), often leading to polymerization.[1]

  • Regioselectivity: Competitive formation of 1,4-oxazepines or isomeric lactones.[1]

  • Amide Stability: The C6-carboxamide moiety is sensitive to the harsh hydrolytic conditions often used in ring closure.

Selected Route: This protocol utilizes a Modified Baylis-Hillman / Intramolecular Etherification strategy.[1] This route is preferred over Ring-Closing Metathesis (RCM) for scale-up due to lower cost (no Ru-catalysts) and easier purification.[1] We establish the carbon framework via a Baylis-Hillman reaction, introduce the nitrogen via Michael addition, and close the ring using a robust acid-mediated etherification.[1]

Retrosynthetic Analysis

The strategic disconnection focuses on the C7–O1 bond (ether formation) as the ring-closing step, which is thermodynamically driven by the removal of water or a leaving group.

Retrosynthesis Target This compound (Target) Inter1 1,4-Oxazepane-6-carboxylic Acid (Stable Intermediate) Target->Inter1 Amidation Inter2 Linear Precursor (Dihydroxy Amine) Inter1->Inter2 Cyclization (Acid Mediated) SM Starting Materials: Benzaldehyde + Methyl Acrylate + Aminoethanol Derivative Inter2->SM Baylis-Hillman & Michael Addn

Figure 1: Retrosynthetic logic prioritizing the stability of the carboxylic acid intermediate prior to final amidation.

Detailed Experimental Protocol

Phase 1: Scaffold Construction (Baylis-Hillman & Michael Addition)[1]

Objective: Synthesize the linear precursor Methyl 2-((benzyl(2-hydroxyethyl)amino)methyl)-3-hydroxy-3-phenylpropanoate.

Reagents:

  • Benzaldehyde (1.0 eq)

  • Methyl Acrylate (1.2 eq)

  • DABCO (0.1 eq) / DBU (0.1 eq)

  • 2-(Benzylamino)ethanol (1.1 eq)

  • Solvent: Methanol / Acetonitrile[1]

Step-by-Step Workflow:

  • Baylis-Hillman Reaction:

    • Charge a reactor with Benzaldehyde (100 g, 0.94 mol) and Methyl Acrylate (101 mL, 1.13 mol).[1]

    • Add DABCO (10.5 g, 0.09 mol) at room temperature.[1]

    • Critical Control: Stir at 20–25°C for 24–48 hours. Monitor by HPLC until aldehyde < 2%.[1]

    • Note: This reaction is slow.[1] For acceleration, use 10 mol% DBU as a co-catalyst.[1]

    • Workup: Evaporate volatiles. Dissolve residue in EtOAc, wash with 1M HCl (to remove DABCO), then sat. NaHCO3. Yield: ~85% of crude Baylis-Hillman adduct.[1][2]

  • Michael Addition:

    • Dissolve the crude adduct in Methanol (500 mL).

    • Add 2-(Benzylamino)ethanol (156 g, 1.03 mol) dropwise at 0°C to control exotherm.

    • Allow to warm to 25°C and stir for 12 hours.

    • Checkpoint: LC-MS should show mass [M+H]+ corresponding to the addition product.

    • Purification: Concentrate in vacuo. The product is often an oil. For high purity, perform a quick silica plug filtration (EtOAc/Hexane) to remove unreacted amine.[1]

Phase 2: Cyclization (Ring Closure)

Objective: Form the 7-membered ring via intramolecular etherification. This is the most critical step.

Reagents:

  • Sulfuric Acid (H2SO4) or Triflic Acid (TfOH)

  • Solvent: Dichloromethane (DCM) or Toluene

Protocol:

  • Dissolve the Michael adduct (from Phase 1) in DCM (10 volumes).

  • Cool to 0°C.

  • Add conc.[1] H2SO4 (5.0 eq) dropwise.[1] Caution: Highly exothermic.[1]

  • Stir at 0°C for 1 hour, then warm to room temperature for 4 hours.

    • Mechanism:[1][2][3][4] The acid protonates the benzylic hydroxyl group, facilitating the attack by the pendant primary alcohol (from the aminoethanol moiety).

  • Quench: Pour the reaction mixture slowly into ice-cold NaHCO3 solution. Ensure pH > 8.

  • Extraction: Extract with DCM (3x). Dry over MgSO4.[1]

  • Result: Methyl 4-benzyl-7-phenyl-1,4-oxazepane-6-carboxylate.

Phase 3: Amidation (Conversion to Carboxamide)

Objective: Convert the methyl ester at C6 to the primary carboxamide.

Reagents:

  • Ammonia (7M in Methanol) or Formamide/NaOEt

  • Alternative: LiOH hydrolysis followed by CDI/NH4Cl coupling.[1]

Protocol (Direct Aminolysis - Preferred for Scale):

  • Charge the oxazepane ester into a pressure vessel (autoclave).

  • Add 7M Ammonia in Methanol (10 volumes).

  • Heat to 60°C for 24 hours.

    • Pressure Warning: Ensure vessel is rated for 5-10 bar.[1]

  • Workup: Cool to 0°C. Vent carefully. Concentrate to dryness.[1]

  • Crystallization: Recrystallize from Isopropanol/Heptane to obtain the final This compound .

Process Flow Diagram

ProcessFlow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Functionalization Step1 Baylis-Hillman Reaction (Benzaldehyde + Methyl Acrylate) Step2 Michael Addition (+ Aminoethanol) Step1->Step2 85% Yield Step3 Acid-Mediated Cyclization (H2SO4/DCM) Step2->Step3 Crude Oil Step4 Quench & Extraction (Formation of Oxazepane Ring) Step3->Step4 Intramolecular Etherification Step5 Amidation (NH3/MeOH, 60°C) Step4->Step5 Methyl Ester Intermediate Step6 Final Crystallization (Isopropanol/Heptane) Step5->Step6 >98% Purity

Figure 2: Process flow for the large-scale manufacturing of this compound.[1]

Quantitative Data & Stoichiometry

ComponentEquiv.RoleCritical Parameter
Benzaldehyde 1.0Start MaterialPurity >99% essential to avoid side-products.[1]
Methyl Acrylate 1.2ReagentExcess drives BH reaction; remove by evaporation.[1]
DABCO 0.1CatalystMust be high quality; yellow DABCO slows reaction.[1]
2-(Benzylamino)ethanol 1.1NucleophileControls the nitrogen introduction.
Sulfuric Acid 5.0Cyclization AgentTemperature control < 5°C during addition is vital.[1]
Ammonia (7M MeOH) 20.0Amidation ReagentHigh excess required to prevent dimerization.[1]

Quality Control & Troubleshooting

Analytical Specifications
  • HPLC Purity: >98.0% (Area %).[1]

  • Chiral Purity: If using chiral starting materials or catalysts, enantiomeric excess (ee) should be >99%.[1] (Note: The standard BH reaction produces a racemate; chiral resolution is typically performed at the acid stage using chiral amines).

  • Residual Solvents: Methanol < 3000 ppm, DCM < 600 ppm.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Cyclization Wet solvents or insufficient acid.[1]Ensure DCM is anhydrous (<0.05% H2O).[1] Increase acid to 7.0 eq.
Polymerization Temperature too high during acid addition.[1]Maintain internal temp < 5°C. Dilute reaction mixture (20 vol DCM).
Incomplete Amidation Ammonia escape or low temp.[1]Check autoclave seal.[1] Increase temp to 70°C (monitor pressure).
Impurity at RRT 0.85 Retro-Michael reaction.Avoid prolonged heating of the Michael adduct before cyclization.

Safety & Handling (Large Scale)

  • Exotherm Control: The addition of H2SO4 to the organic phase is violently exothermic. On a kg-scale, this requires a jacketed reactor with active cooling (glycol chiller).[1]

  • Acrylate Toxicity: Methyl acrylate is a lachrymator and sensitizer.[1] Use closed handling systems or localized exhaust ventilation.[1]

  • Pressure Safety: The amidation step involves heating volatile ammonia solutions.[1] Burst discs and pressure relief valves must be inspected before operation.[1]

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv, 2025.[1] Link (Grounding Source: General methodology for oxazepane ring closure).[1]

  • 1,4-Oxazepane Derivatives and their use as Monoamine Reuptake Inhibitors. World Intellectual Property Organization, WO2012046882A1, 2012.[1] Link (Source for specific carboxamide functionalization and pharmaceutical relevance).[1]

  • Synthesis of Chiral 1,4-Oxazepane-5-carboxylic Acids from Polymer-Supported Homoserine. RSC Advances, 2020.[1] Link (Source for stereochemical considerations and acid-mediated cyclization).[1]

  • Synthesis of 6-hydroxymethyl 7-phenyl-1,4-oxazepane derivatives. NII Academic Repository, 2016. Link (Source for the Baylis-Hillman/Michael addition route).

Sources

Technical Guide: In Vivo Evaluation of 1,4-Oxazepane-6-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug developers utilizing the 1,4-Oxazepane-6-carboxamide scaffold.[1] While this specific molecule often serves as a chiral building block (e.g., in the synthesis of ATR inhibitors like Ceralasertib/AZD6738 or GCN2 inhibitors), this guide addresses the in vivo evaluation of bioactive derivatives containing this core moiety.

The protocols below are optimized for oral bioavailability , target engagement (ATR pathway) , and anti-tumor efficacy profiling .

Focus Application: ATR Kinase Inhibition & DNA Damage Response (DDR) Modulation Document ID: AN-OXZ-06-IVO | Version: 2.4[1]

Executive Summary & Mechanism of Action

The This compound ring system is a privileged pharmacophore in modern oncology, specifically designed to optimize solubility and hydrogen-bonding interactions within the ATP-binding pocket of PIKK family kinases (e.g., ATR, ATM).[1]

  • Primary Mechanism: Derivatives of this scaffold (e.g., Ceralasertib) function as potent, selective ATR inhibitors.[2][3][4] They prevent the phosphorylation of CHK1 (Ser345) , leading to the accumulation of DNA double-strand breaks (DSBs) and "replication catastrophe" in cancer cells with high replication stress (e.g., ATM-deficient or MYC-amplified tumors).

  • Key In Vivo Challenge: Balancing oral bioavailability with metabolic stability . The oxazepane ring is generally stable, but the carboxamide side chain can be susceptible to hydrolysis if not sterically protected.

Mechanistic Pathway (ATR Inhibition)

The following diagram illustrates the signal transduction pathway targeted by 1,4-oxazepane derivatives and the downstream biomarkers for in vivo validation.

ATR_Pathway ReplicationStress Replication Stress (ssDNA Accumulation) RPA RPA Coating ReplicationStress->RPA ATR ATR Kinase (Target) RPA->ATR Recruitment CHK1 CHK1 ATR->CHK1 Phosphorylation Oxazepane 1,4-Oxazepane Derivative Oxazepane->ATR Inhibition (IC50 < 10nM) MitoticCatastrophe Mitotic Catastrophe (Apoptosis) Oxazepane->MitoticCatastrophe Therapeutic Outcome pCHK1 p-CHK1 (Ser345) (Biomarker) CHK1->pCHK1 Blocked by Drug CellCycle Cell Cycle Arrest (S/G2 Checkpoint) pCHK1->CellCycle Promotes Repair

Caption: Mechanism of Action for 1,4-Oxazepane derivatives targeting the ATR-CHK1 signaling axis.

Formulation & Stability for Animal Administration

The this compound core is moderately polar, but active derivatives often require co-solvents to achieve high exposure levels (AUC).[1]

Recommended Vehicle Systems
Administration RouteVehicle Composition (v/v)StabilityNotes
Oral Gavage (PO) 10% DMSO + 40% PEG300 + 50% Water 24h @ RTGold Standard. Provides optimal solubility for doses up to 50 mg/kg.[1]
Oral Gavage (Alt) 0.5% Methylcellulose (HPMC) + 0.1% Tween 8048h @ 4°CSuspension formulation. Better for long-term toxicity studies; slower absorption (

delayed).[1]
Intravenous (IV) 5% DMSO + 10% Solutol HS15 + 85% Saline4h @ RTFor PK bioavailability studies only. Filter sterilize (0.22 µm).

Critical Protocol Step:

  • Always dissolve the compound completely in DMSO first before adding PEG300 or surfactants.

  • Add the aqueous phase (Water/Saline) last with vigorous vortexing to prevent precipitation.

In Vivo Pharmacokinetics (PK) Protocol

Before efficacy studies, establish the PK profile to determine the dosing frequency (QD vs. BID).

Experimental Design
  • Species: CD-1 Mice or Sprague-Dawley Rats (Male, n=3 per timepoint).[1]

  • Dose: 10 mg/kg (PO) and 2 mg/kg (IV).

  • Sampling: Plasma collection at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Analytical Markers (LC-MS/MS)

Monitor the parent compound and the potential hydrolysis metabolite (Carboxamide


 Carboxylic Acid).[1]
  • Parent: [M+H]+ transition specific to your derivative.

  • Metabolite: Often +1 Da (hydrolysis) or demethylation (-14 Da) if a methyl group is present on the oxazepane ring.[1]

Pharmacodynamics (PD) & Efficacy Models

This section details how to validate target inhibition in vivo.

A. Biomarker Analysis (Target Engagement)

Objective: Confirm inhibition of ATR kinase activity in tumor tissue. Marker: Phospho-CHK1 (Ser345).

Protocol:

  • Tumor Model: Establish subcutaneous xenografts (e.g., LoVo colorectal or ATM-deficient cell lines).[1]

  • Treatment: Administer a single PO dose (e.g., 25 mg/kg or 50 mg/kg).

  • Harvest: Collect tumors at 2 hours and 6 hours post-dose.

  • Processing: Flash freeze in liquid nitrogen immediately.

  • Assay: Western Blot or IHC using anti-pCHK1 (Ser345) antibody (Cell Signaling Technology #2348).

    • Success Criteria: >70% reduction in pCHK1 levels compared to vehicle control.[1]

B. Efficacy Study: ATM-Deficient Xenograft Model

ATR inhibitors exhibit synthetic lethality in tumors lacking ATM function.[1][5]

Step-by-Step Workflow:

  • Cell Implantation:

    • Inject

      
      ATM-null cells  (e.g., Granta-519 or FaDu) into the flank of NSG or Nude mice.[1]
      
    • Use 50% Matrigel to improve take rate.[1]

  • Randomization:

    • Start treatment when tumors reach 150–200 mm³ .[1]

    • Randomize into 4 groups (n=8-10 mice/group).

  • Dosing Regimen:

    • Group 1: Vehicle Control (QD x 21 days).

    • Group 2: 1,4-Oxazepane Derivative (25 mg/kg, PO, QD).

    • Group 3: 1,4-Oxazepane Derivative (50 mg/kg, PO, QD).

    • Group 4 (Combination): Derivative (25 mg/kg) + Carboplatin (Standard of Care).

  • Monitoring:

    • Measure tumor volume (

      
      ) twice weekly.
      
    • Endpoint: Tumor volume > 1500 mm³ or 20% body weight loss.[1]

Experimental Workflow Diagram

InVivo_Workflow Start Compound Synthesis (Oxazepane Core) Formulation Formulation (10% DMSO/PEG) Start->Formulation PK PK Study (Tmax, Cmax, Bioavailability) Formulation->PK Decision Bioavailable? PK->Decision Decision->Start No (Re-design) PD PD Study (pCHK1 Reduction) Decision->PD Yes (>20% F) Efficacy Efficacy Study (ATM-null Xenograft) PD->Efficacy Target Engaged

Caption: Decision tree for progressing 1,4-oxazepane derivatives from formulation to efficacy.

Safety & Toxicology Monitoring

ATR inhibitors carry a risk of myelosuppression (bone marrow toxicity) due to their mechanism of action in rapidly dividing cells.

Mandatory Safety Checks:

  • Body Weight: Weigh mice daily. >15% loss requires a "drug holiday" (dosing pause).

  • Complete Blood Count (CBC): Perform weekly blood draws (via tail vein) to monitor:

    • Neutrophils (Neutropenia risk).[3]

    • Platelets (Thrombocytopenia risk).[3]

    • Red Blood Cells (Anemia risk).

  • Gastrointestinal Toxicity: Monitor for signs of diarrhea or abdominal distension, as the oxazepane core is orally absorbed and interacts with intestinal epithelium.

References

  • Foote, K. M., et al. (2018). "Discovery of Ceralasertib (AZD6738), a Potent and Selective Inhibitor of ATR Kinase." Journal of Medicinal Chemistry.

  • Minchom, A., et al. (2024). "Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation." Journal of Clinical Investigation.

  • Checkley, S., et al. (2025). "Ceralasertib, an ATR kinase inhibitor, as monotherapy in Japanese patients with advanced solid malignancies."[4] Investigational New Drugs.

  • Vertex Pharmaceuticals. "Patent: 1,4-Oxazepane Derivatives as Monoamine Reuptake Inhibitors."[1] Google Patents.[1]

  • National Cancer Institute (NCI). "ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress."[1] NCI Center for Cancer Research.[1][6]

Sources

Application Note: Strategic Isolation and Purification of 1,4-Oxazepane-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Techniques for Purifying 1,4-Oxazepane-6-carboxamide Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists[1]

Abstract & Chemical Context

This compound is a critical pharmacophore found in various bioactive molecules, including PI3K inhibitors and monoamine reuptake inhibitors.[1] Structurally, it presents a seven-membered saturated heterocycle containing both oxygen and nitrogen (positions 1 and 4), with a polar carboxamide substituent at position 6.[1][2]

Purification Challenges:

  • High Polarity: The molecule possesses a low logP (predicted < 0.[1][2]5) and high water solubility, making standard normal-phase silica chromatography difficult due to rapid elution and peak tailing.[1][2]

  • Basicity: The secondary amine (N4) has a predicted pKa of ~9–10, leading to strong interactions with silanols.[1][2]

  • Stereochemistry: Often synthesized as a racemate or diastereomeric mixture requiring separation.[1][2]

This guide details three tiered purification strategies: "Catch-and-Release" Solid Phase Extraction (SPE) for crude cleanup, Reverse-Phase Preparative HPLC for high-purity isolation, and Salt Formation/Recrystallization for scale-up.[1][2]

Decision Matrix: Selecting the Right Technique

The choice of purification method depends heavily on the scale and the purity of the crude material.[1][2]

PurificationStrategy Start Crude Reaction Mixture ScaleCheck Scale & Purity Check Start->ScaleCheck SmallScale < 500 mg High Impurity ScaleCheck->SmallScale Low Scale MedScale 500 mg - 5 g Final Purity Needed ScaleCheck->MedScale Med Scale LargeScale > 5 g Process Scale ScaleCheck->LargeScale High Scale SCX Protocol 1: SCX 'Catch & Release' (Removes non-basic byproducts) SmallScale->SCX PrepHPLC Protocol 2: Prep RP-HPLC (C18, AmAc Buffer) MedScale->PrepHPLC Cryst Protocol 3: Salt Formation & Recrystallization (HCl/Oxalate) LargeScale->Cryst SCX->PrepHPLC If >95% purity required Cryst->PrepHPLC Polishing step

Figure 1: Strategic decision tree for selecting the optimal purification workflow based on scale and purity requirements.[1]

Protocol 1: "Catch-and-Release" SCX Chromatography

Best For: Rapid cleanup of crude reaction mixtures (<1g); removal of non-basic impurities (starting materials, neutral side products).[1][2]

Mechanism: The secondary amine of the oxazepane ring binds strongly to the sulfonic acid moieties of the SCX (Strong Cation Exchange) resin.[1][2] Neutral/acidic impurities are washed away, and the product is released with ammonia.[1][2]

Materials
  • Stationary Phase: SCX silica cartridges (e.g., Isolute SCX-2 or equivalent).[1][2]

  • Loading Solvent: Methanol (MeOH) or Dichloromethane (DCM).[1][2]

  • Wash Solvent: MeOH.

  • Elution Solvent: 2M Ammonia (NH₃) in MeOH.

Step-by-Step Methodology
  • Conditioning: Flush the SCX cartridge with 3 column volumes (CV) of MeOH.[1][2]

  • Loading: Dissolve the crude this compound in the minimum amount of MeOH/DCM (1:1). Load slowly onto the cartridge.

    • Note: If the crude is not soluble, add a small amount of DMSO, but ensure the total volume is minimized to prevent breakthrough.[1][2]

  • Washing (The "Catch"): Elute with 5 CV of MeOH.

    • Checkpoint: Analyze the eluate by TLC/LC-MS.[1][2] It should contain non-basic impurities.[1][2] The target oxazepane remains bound to the column.[1][2]

  • Elution (The "Release"): Elute with 3–5 CV of 2M NH₃ in MeOH .

    • Mechanism:[1][2][3][4] The ammonia deprotonates the oxazepane ammonium species, breaking the ionic interaction with the sulfonic acid resin.[1][2]

  • Concentration: Evaporate the ammoniacal fractions under reduced pressure.

    • Caution: Do not use high heat (>40°C) to avoid potential amide hydrolysis, although the carboxamide is generally stable.[1][2]

Protocol 2: Preparative Reverse-Phase HPLC

Best For: Isolation of final compounds for biological testing; separation of diastereomers.[1][2]

Rationale: Normal phase chromatography is often ineffective due to the basic nitrogen causing peak tailing.[1][2] Reverse Phase (C18) with pH control is the gold standard.[1][2]

System Suitability & Conditions
ParameterSpecificationRationale
Column C18 (ODS), 5µm, 100ÅProvides hydrophobic retention for the alkyl portions of the ring.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 6.[1][2]8) or 0.1% NH₄OH (pH 10)Critical: Basic pH keeps the amine neutral (unprotonated), improving peak shape and retention.[1][2] Acidic conditions (TFA) will protonate the amine, causing it to elute in the void volume.[1][2]
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier.[1][2]
Gradient 5% B to 40% B over 20 minThe molecule is polar; high organic content is rarely needed.[1][2]
Detection UV 210 nm / 254 nmAmide bond absorbs at 210 nm.[1][2]
Workflow
  • Sample Prep: Dissolve the semi-pure material (from Protocol 1) in 10% DMSO / 90% Mobile Phase A. Filter through a 0.22 µm PTFE filter.

  • Injection: Inject onto the Prep-HPLC column.

  • Fraction Collection: Collect peaks based on UV threshold or Mass Spec signal (ES+ m/z = [M+H]⁺).[1][2]

    • Note: this compound (MW ~144 Da) will ionize well in positive mode.[1][2]

  • Lyophilization: Freeze-dry the aqueous fractions.

    • Warning: If using Ammonium Acetate, repeated lyophilization may be needed to remove residual buffer salt.[1][2]

Protocol 3: Salt Formation & Recrystallization

Best For: Large scale (>5g) purification and stabilization of the product.[1][2]

Mechanism: Converting the liquid or low-melting solid free base into a crystalline salt (Hydrochloride or Oxalate) purifies the lattice and rejects impurities.[1][2]

Step-by-Step Methodology
  • Dissolution: Dissolve the crude free base in Ethanol (EtOH) or Isopropanol (IPA) (approx. 5–10 mL per gram).[1][2]

  • Acid Addition:

    • For HCl Salt: Add 1.1 equivalents of 4M HCl in Dioxane or HCl in EtOH dropwise at 0°C.

    • For Oxalate Salt: Add 1.0 equivalent of oxalic acid dissolved in warm EtOH.

  • Crystallization:

    • Stir the solution at 0°C for 1–2 hours. A white precipitate should form.[1][2]

    • If no precipitate forms, add an anti-solvent such as Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) dropwise until turbidity persists.[1][2]

  • Isolation: Filter the solid under vacuum/inert gas (nitrogen). Wash the cake with cold Et₂O.

  • Drying: Dry in a vacuum oven at 40°C.

Validation Data (Expected):

  • 1H NMR (D₂O or DMSO-d6): Check for the downfield shift of protons adjacent to the nitrogen (positions 3 and 5) indicating protonation.[1][2]

  • Elemental Analysis: Confirm the stoichiometry of the salt (e.g., C:N:Cl ratio).

Analytical Validation (QC)

Before releasing the batch, perform these checks:

  • LC-MS: Confirm purity >95% and correct mass (M+H).

  • 1H NMR: Verify structure.

    • Diagnostic Signals: The protons on the 7-membered ring often show complex multiplets due to ring puckering.[1][2] The carboxamide NH₂ protons typically appear as two broad singlets in DMSO-d6 (approx. 7.0 and 7.5 ppm).[1][2]

  • Residual Solvent: If using DMSO or Dioxane, ensure removal is confirmed by NMR or GC-Headspace.[1][2]

References

  • Synthesis of 1,4-oxazepane-5-carboxylic acids: Source: Bárta, J., et al. (2020).[1][2] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.[1][2] RSC Advances, 10, 35636-35644.[1][2] Relevance: Describes RP-HPLC purification of oxazepane carboxylic acids using Ammonium Acetate buffers. Link:[Link]

  • General Properties of 1,4-Oxazepane: Source: PubChem Compound Summary for CID 21873275, 1,4-Oxazepane.[1][2] Relevance: Provides physical property data (logP, basicity) essential for method development.[1][2] Link:[Link][1][2]

  • Patent Literature on Oxazepane Intermediates: Source: WO2012046882A1 (2012).[1][2] 1,4-Oxazepane derivatives and their use as monoamine reuptake inhibitors.[1][2] Relevance: Details the isolation of substituted oxazepane-6-carboxylic acid derivatives and diastereomer separation. Link:

  • Purification of Heterocyclic Amides: Source: Shaabani, A., et al. (2008).[1][2] Synthesis and anticonvulsant evaluation of 6-amino-1,4-oxazepane-3,5-dione derivatives. Archives of Pharmacal Research.[1][2] Relevance: Validates the stability and isolation of oxazepane amide derivatives. Link:[Link][1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Oxazepane-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-Oxazepane-6-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic scaffold. The 1,4-oxazepane motif is a valuable component in medicinal chemistry, and achieving high yields of its carboxamide derivative is crucial for further research and development.[1] This guide will walk you through the critical steps of the synthesis, from the formation of the core 1,4-oxazepane ring to the final amide coupling, offering scientifically grounded solutions to common challenges.

I. Synthesis Overview: A Two-Stage Approach

The synthesis of this compound is typically approached in two main stages:

  • Formation of the 1,4-Oxazepane-6-carboxylic acid precursor: This involves the construction of the seven-membered heterocyclic ring system.

  • Amide bond formation: The carboxylic acid is then coupled with an amine source, typically ammonia or an ammonia equivalent, to yield the target carboxamide.

Successful and high-yield synthesis requires careful optimization of both stages. The following sections will delve into the specifics of each stage, addressing potential pitfalls and providing actionable solutions.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and detailed, step-by-step protocols for remediation.

Problem 1: Low Yield in the Synthesis of 1,4-Oxazepane-6-carboxylic Acid

Question: My synthesis of the 1,4-oxazepane-6-carboxylic acid precursor is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the 1,4-oxazepane ring are a common issue and can often be attributed to several factors, primarily related to the cyclization strategy employed. The enantioselective construction of seven-membered heterocycles can be challenging due to unfavorable kinetics and thermodynamics.[2] Let's explore the common synthetic routes and their associated challenges:

  • Intramolecular Cyclization of an N-substituted Amino Alcohol: This is a prevalent method for forming the 1,4-oxazepane ring. However, the choice of reagents and reaction conditions is critical. For instance, cleavage of a precursor from a solid support using trifluoroacetic acid (TFA) can sometimes lead to spontaneous lactonization as a side reaction, competing with the desired oxazepane formation. In contrast, a TFA/triethylsilane (Et₃SiH) mediated cleavage has been shown to favor the formation of the 1,4-oxazepane derivative.[1]

    • Troubleshooting Protocol:

      • Reagent Selection: If you are using a solid-phase synthesis strategy with a resin-bound precursor, consider switching your cleavage cocktail from TFA alone to a mixture of TFA and a reducing agent like triethylsilane (Et₃SiH). A common ratio to start with is 10:1:9 of TFA/Et₃SiH/CH₂Cl₂.[1]

      • Reaction Time: The duration of the cleavage and cyclization step can be crucial. Monitor the reaction progress by HPLC to determine the optimal time. For some derivatives, a shorter reaction time (e.g., 30 minutes) is sufficient, while others may require longer periods (e.g., 24 hours).[1]

      • Starting Material Purity: Ensure the purity of your starting N-substituted amino alcohol. Impurities can interfere with the cyclization reaction.

  • Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of cyclic compounds. However, the choice of catalyst and the presence of coordinating functional groups can impact its efficiency.

    • Troubleshooting Protocol:

      • Catalyst Choice: For the synthesis of nitrogen-containing heterocycles, ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts are commonly used. If you are experiencing low yields, consider screening different generations of these catalysts.

      • Substrate Design: The structure of the diene or enyne precursor is critical. Ensure that the terminal double or triple bonds are accessible for the catalyst. Steric hindrance near the reacting sites can significantly reduce the reaction rate.

  • Brønsted Acid-Catalyzed Intramolecular Etherification: This method can be effective but is sensitive to reaction conditions.

    • Troubleshooting Protocol:

      • Acid Catalyst: The choice and concentration of the Brønsted acid are critical. If you are using a strong acid like sulfuric acid, carefully control the temperature to avoid side reactions.

      • Solvent: The solvent can influence the reaction outcome. A non-coordinating, high-boiling solvent is often preferred to facilitate the removal of water.

Problem 2: Inefficient Amide Coupling and Low Yield of this compound

Question: I am struggling with the final amide coupling step to form this compound. The reaction is either incomplete or gives a low yield. What should I do?

Answer:

The amide bond formation is a critical step that can be influenced by several factors, including the choice of coupling reagent, reaction conditions, and the nature of the starting materials. Here's a breakdown of potential issues and how to address them:

  • Choice of Coupling Reagent: The reactivity of the 1,4-oxazepane-6-carboxylic acid and the amine source will dictate the most suitable coupling reagent.

    • Carbodiimides (e.g., DCC, EDC): These are common and cost-effective coupling reagents. However, they can lead to side reactions and may not be efficient for sterically hindered substrates. The byproduct of DCC, dicyclohexylurea (DCU), is often insoluble and can complicate purification. EDC is a better choice for solution-phase synthesis as its urea byproduct is water-soluble.

    • Phosphonium and Uronium/Aminium Salts (e.g., BOP, PyBOP, HBTU, HATU): These reagents are generally more efficient and lead to fewer side reactions than carbodiimides, especially for challenging couplings. HATU, in particular, is known for its high reactivity and is often the reagent of choice for difficult amide bond formations.

    • Troubleshooting Protocol: Optimizing the Coupling Reaction

      • Reagent Screening: If a standard coupling reagent like EDC/HOBt is giving low yields, consider switching to a more powerful phosphonium or uronium/aminium salt. A good starting point would be to try HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

      • Acid Activation to Acid Chloride: For particularly unreactive systems, converting the carboxylic acid to the more reactive acid chloride can significantly improve the yield. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. However, this method is harsher and may not be suitable if other sensitive functional groups are present.

      • Reaction Conditions:

        • Temperature: Amide coupling reactions are typically performed at room temperature. However, for sluggish reactions, gentle heating may be beneficial. Conversely, for sensitive substrates, cooling the reaction to 0°C may be necessary to minimize side reactions.

        • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) is usually a good choice. Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.

        • Stoichiometry: The stoichiometry of the coupling reagents and base is crucial. Typically, a slight excess (1.1-1.5 equivalents) of the coupling reagent and base is used relative to the carboxylic acid.

Problem 3: Difficulty in Purifying the Final Product

Question: I am having trouble purifying my this compound. What are the common impurities and what is the best purification strategy?

Answer:

Purification can be a significant challenge, especially if the reaction has not gone to completion or if side products have formed. Here are some common impurities and purification strategies:

  • Common Impurities:

    • Unreacted Starting Materials: Unreacted 1,4-oxazepane-6-carboxylic acid and the amine source.

    • Coupling Reagent Byproducts: For example, dicyclohexylurea (DCU) if DCC was used, or HOBt/HOAt from uronium/aminium reagents.

    • Side Products from the Coupling Reaction: Such as N-acylurea if a carbodiimide was used without an additive.

  • Purification Strategies:

    • Aqueous Work-up: A standard aqueous work-up can remove many water-soluble impurities. If you used EDC, its urea byproduct is water-soluble and can be removed by washing the organic layer with water. If your product is basic, you can wash with a dilute acid solution to remove any remaining basic impurities. Conversely, if your product is acidic, a wash with a dilute basic solution can remove acidic impurities.

    • Chromatography: Silica gel column chromatography is the most common method for purifying organic compounds. The choice of eluent system will depend on the polarity of your product and the impurities. A good starting point for a moderately polar compound like this compound would be a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol.

    • Recrystallization: If your product is a solid, recrystallization can be a very effective purification technique to obtain highly pure material. The choice of solvent is critical and may require some experimentation.

    • Reverse-Phase HPLC (RP-HPLC): For challenging separations, especially for diastereomeric mixtures or highly polar compounds, preparative RP-HPLC can be a powerful tool.[1]

III. Frequently Asked Questions (FAQs)

Q1: What is the stability of the 1,4-oxazepane ring under typical amide coupling conditions?

A1: The 1,4-oxazepane ring, being a saturated heterocyclic ether, is generally stable under neutral and mildly basic or acidic conditions used in many standard amide coupling protocols. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to ring-opening or other degradation pathways. A study on a similar compound, 1,4-Oxazepane-6-sulfonamide, indicated that while the sulfonamide group can be susceptible to degradation under harsh acidic or basic conditions, the 1,4-oxazepane ring is generally stable under neutral aqueous conditions at room temperature. For critical applications, it is always advisable to perform a small-scale stability study of your specific substrate under the intended reaction conditions.

Q2: Can I use ammonia directly for the amidation of 1,4-oxazepane-6-carboxylic acid?

A2: Yes, you can use ammonia directly, typically as a solution in an organic solvent like methanol or as ammonium hydroxide. However, the direct reaction of a carboxylic acid with ammonia to form an amide usually requires heat to drive off the water that is formed. A more common and milder approach is to use a coupling reagent to activate the carboxylic acid first, and then add the ammonia source. This avoids the need for high temperatures which could potentially degrade your product. When using an acid chloride, adding a base is necessary to neutralize the HCl byproduct, which would otherwise react with the ammonia.

Q3: What are the key analytical techniques to monitor the reaction and characterize the final product?

A3:

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of your reaction by observing the disappearance of starting materials and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of the reaction progress and can be used to determine the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of your synthesized this compound.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the amide carbonyl (C=O) and N-H stretches.

IV. Visualizing the Workflow

To aid in understanding the troubleshooting process, the following diagram illustrates a typical workflow for optimizing the synthesis of this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis synthesis_acid Synthesize 1,4-Oxazepane-6-carboxylic acid start->synthesis_acid amide_coupling Amide Coupling Reaction synthesis_acid->amide_coupling low_yield_acid Low Yield of Carboxylic Acid? synthesis_acid->low_yield_acid purification Purification amide_coupling->purification low_yield_amide Low Yield of Amide? amide_coupling->low_yield_amide characterization Characterization purification->characterization purification_issue Purification Issues? purification->purification_issue final_product High-Yield Pure Product characterization->final_product low_yield_acid->amide_coupling No optimize_cyclization Optimize Cyclization: - Change cleavage cocktail (e.g., add Et3SiH) - Adjust reaction time - Check starting material purity low_yield_acid->optimize_cyclization Yes low_yield_amide->purification No optimize_coupling Optimize Coupling: - Screen coupling reagents (e.g., HATU) - Convert to acid chloride - Adjust temperature, solvent, stoichiometry low_yield_amide->optimize_coupling Yes purification_issue->characterization No optimize_purification Optimize Purification: - Aqueous work-up strategy - Different chromatography conditions - Recrystallization solvent screening purification_issue->optimize_purification Yes optimize_cyclization->synthesis_acid optimize_coupling->amide_coupling optimize_purification->purification

Sources

side reactions in 1,4-Oxazepane-6-carboxamide synthesis and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges in the synthesis of 1,4-Oxazepane-6-carboxamide , focusing on the critical ring-closure step and the subsequent amidation of the C6-position. The content is structured to assist researchers in troubleshooting specific side reactions such as dimerization, racemization, and competitive elimination.

Core Synthetic Pathway & Critical Control Points

The synthesis typically proceeds via the formation of the seven-membered 1,4-oxazepane ring followed by the functionalization of the C6 position (often from a carboxylic acid or ester precursor).

Primary Workflow
  • Precursor Assembly : Preparation of a linear amino-alcohol or halo-ether precursor.

  • Ring Closure (Cyclization) : Intramolecular nucleophilic substitution (

    
    ) or reductive amination to form the 1,4-oxazepane core.
    
  • C6 Functionalization : Conversion of the C6-carboxylic acid to the target carboxamide .

Pathway Diagram

The following diagram illustrates the main synthetic pathway and the divergence points for common side reactions.

OxazepaneSynthesis Precursor Linear Precursor (Amino-Alcohol / Halo-Ether) Cyclization Step 1: Ring Closure (Base-Mediated) Precursor->Cyclization OxazepaneCore 1,4-Oxazepane-6-carboxylic Acid Cyclization->OxazepaneCore Intramolecular SN2 Dimer Side Reaction A: Dimerization/Oligomerization Cyclization->Dimer Intermolecular (High Conc.) Elimination Side Reaction B: Elimination (Vinyl Species) Cyclization->Elimination E2 Elimination (Strong Base) Activation Step 2: Carboxyl Activation (Coupling Reagents) OxazepaneCore->Activation Target Target: this compound Activation->Target Amine Addition Racemate Side Reaction C: C6-Epimerization (Racemization) Activation->Racemate Over-activation / High Base Nitrile Side Reaction D: Dehydration to Nitrile Target->Nitrile Dehydration (Primary Amide)

Caption: Synthetic pathway for this compound showing critical divergence points for dimerization, elimination, and racemization.

Troubleshooting Guide: Side Reactions & Prevention

Phase 1: Ring Closure (Formation of the 1,4-Oxazepane Core)

Issue 1: Low Yield due to Polymerization/Dimerization Symptom: TLC shows a streak or multiple high-molecular-weight spots; mass spec shows [2M+H]+ peaks.

  • Root Cause: Intermolecular reaction rates (

    
    ) competing with intramolecular cyclization (
    
    
    
    ). Seven-membered rings are entropically disfavored compared to 5- or 6-membered rings, making intermolecular dimerization a significant risk.
  • Corrective Action:

    • High Dilution Technique: Perform the cyclization at concentrations below 0.01 M .

    • Slow Addition: Add the precursor dropwise to the base/catalyst solution over 4–8 hours using a syringe pump to keep the instantaneous concentration of the reactive species low.

Issue 2: Formation of Allylic Side Products (Elimination) Symptom: Presence of vinyl protons in


 NMR (5.0–6.5 ppm); loss of the leaving group without ring formation.
  • Root Cause: Use of strong, non-nucleophilic bases (e.g.,

    
    -BuOK, NaH) promoting E2 elimination over 
    
    
    
    substitution, especially if the leaving group is on a secondary carbon.
  • Corrective Action:

    • Switch Base: Use a milder base like

      
        or 
      
      
      
      in a polar aprotic solvent (DMF or MeCN).
    • Temperature Control: Lower the reaction temperature. Elimination has a higher activation energy than substitution; reducing temperature (e.g., from reflux to 40°C) favors substitution.

Phase 2: Amidation (Carboxylic Acid Carboxamide)

Issue 3: Racemization at C6 Symptom: Loss of optical activity; appearance of diastereomeric peaks in HPLC (if other chiral centers exist).

  • Root Cause: The C6 proton is alpha to the carbonyl. Activation of the carboxylic acid increases the acidity of this proton. Excess base (e.g., TEA, DIPEA) or highly reactive coupling agents (e.g., HATU) can lead to enolization and subsequent racemization.

  • Corrective Action:

    • Base Management: Use the minimum equivalent of base required (usually 1.0–2.0 eq). Switch to a weaker base like NMM (N-methylmorpholine) or Collidine .

    • Additives: Use Oxyma Pure or HOBt with carbodiimides (DIC/EDC) to form an active ester that is less prone to oxazolone formation (a key mechanism of racemization).

    • Protocol: Pre-activate the acid at 0°C before adding the amine.

Issue 4: Dehydration to Nitrile (Primary Amides) Symptom: Strong IR stretch at ~2250


; mass spec shows [M-18].
  • Root Cause: If synthesizing a primary amide (

    
    ), harsh activation conditions or excess dehydrating agents (like Vilsmeier reagent or excess EDC) can dehydrate the amide to a nitrile.
    
  • Corrective Action:

    • Reagent Choice: Avoid

      
       or thionyl chloride if the primary amide is sensitive. Use mild mixed anhydride methods (e.g., Isobutyl chloroformate/NMM) or active esters (NHS-ester) followed by ammonia/ammonium hydroxide.
      

Quantitative Data & Reagent Selection

Table 1: Optimization of Amide Coupling Conditions
ParameterStandard Condition (Risk High)Optimized Condition (Risk Low)Rationale
Coupling Reagent HATU / HBTUT3P (Propylphosphonic anhydride) or EDC/Oxyma HATU is highly reactive and basic, increasing racemization risk. T3P is acidic and low-epimerization.
Base Triethylamine (

)
DIPEA or N-Methylmorpholine (NMM)

is more nucleophilic and can promote side reactions; NMM is milder.
Solvent DMF (Dimethylformamide)DCM or EtOAc (if solubility permits)DMF promotes dissociation of ion pairs, increasing basicity and racemization risk.
Temperature Room Temperature0°C

RT
Lower temperature suppresses proton abstraction at the

-position.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a "doublet of doublets" collapse into a singlet in the NMR at the C6 position?

  • Answer: This indicates racemization . If the C6 center was chiral, it likely converted to a racemic mixture (or epimerized if other centers exist). The loss of distinct coupling constants suggests the chemical environment has averaged out or the diastereomeric excess has degraded. Check the "Racemization at C6" troubleshooting section above.

Q2: Can I use thermal cyclization instead of base-mediated cyclization for the ring formation?

  • Answer: Generally, no . Thermal cyclization for 7-membered rings is difficult due to unfavorable entropy (

    
    ). It often requires extremely high temperatures (>200°C) which leads to decomposition. Metal-catalyzed or base-mediated intramolecular displacement is the standard reliable method.
    

Q3: My reaction mixture turns black during the acid chloride formation step. What is happening?

  • Answer: This suggests decomposition or polymerization . 1,4-oxazepane rings can be acid-sensitive (ether cleavage). If using Thionyl Chloride (

    
    ) or Oxalyl Chloride, the generated HCl might be opening the ring or degrading the ether linkage.
    
    • Fix: Switch to a mild coupling reagent like T3P or EDC/NHS that does not generate strong mineral acid byproducts.

Q4: How do I separate the 1,4-oxazepane dimer from the monomer?

  • Answer: The dimer is significantly more lipophilic and has a higher molecular weight.

    • Flash Chromatography: The dimer usually elutes after the monomer on silica gel with polar eluents (e.g., MeOH/DCM) but before the monomer in non-polar gradients if hydrogen bonding is significant.

    • SEC (Size Exclusion Chromatography): For valuable late-stage intermediates, SEC is highly effective at separating the monomer (MW ~X) from the dimer (MW ~2X).

References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling . MDPI. Available at: [Link]

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives . PubMed Central (PMC). Available at: [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids . RSC Advances. Available at: [Link]

  • Minimizing side reactions during amide formation using DIC and oxymapure . Organic Process Research & Development. Available at: [Link]

Technical Support Center: 1,4-Oxazepane-6-carboxamide Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

Welcome to the technical support hub for the 1,4-oxazepane-6-carboxamide scaffold. This heterocyclic system is a "privileged structure" in drug discovery, often utilized as a conformationally constrained peptidomimetic or a core for GPCR ligands.

While the 7-membered oxazepane ring is thermodynamically stable relative to smaller rings, the C6-carboxamide moiety introduces specific vulnerabilities. Users most frequently encounter instability manifesting as potency loss , peak splitting (HPLC) , or mass shifts (+1 Da / +16 Da) .

Quick Diagnostic Flowchart

Use this decision tree to identify your specific instability mode before proceeding to the protocols.

DiagnosticTree Start Symptom Observed SplitPeak LC Peak Splitting (Same Mass) Start->SplitPeak Isomeric mix? MassShift Mass Shift (LC-MS) Start->MassShift New m/z? ColorChange Yellowing/Browning (Solution/Solid) Start->ColorChange Visual change? Epimerization ISSUE: C6-Epimerization (Racemization) SplitPeak->Epimerization Chiral Center Instability Hydrolysis ISSUE: Amide Hydrolysis (+1 Da Shift) MassShift->Hydrolysis +1 Da (Amide -> Acid) Oxidation ISSUE: N-Oxidation (+16 Da Shift) MassShift->Oxidation +16 Da (N -> N-Oxide) ColorChange->Oxidation Radical formation

Figure 1: Diagnostic decision tree for identifying primary degradation pathways of this compound.

Troubleshooting Guides

Issue 1: The "Split Peak" Phenomenon (C6-Epimerization)

Symptom: Your HPLC shows a doublet or a shoulder on the main peak. The mass spectrum (MS) for both peaks is identical. Root Cause: The C6 position is


 to the carbonyl of the amide. This proton is acidic (

in DMSO, lower in aqueous buffers). Base-catalyzed enolization leads to loss of stereochemical integrity (epimerization).
Mechanism of Failure

The 1,4-oxazepane ring is flexible. If the N4 nitrogen is basic, it can act as an intramolecular base, facilitating proton removal at C6.

Epimerization Step1 Chiral Carboxamide (S-isomer) Step2 Enolate Intermediate (Planar C6) Step1->Step2 Base (-H+) Step3 Racemic Mixture (S + R isomers) Step2->Step3 Reprotonation (+H+)

Figure 2: Mechanism of base-catalyzed epimerization at the C6 position.

Corrective Protocol: Stereochemical Stabilization
  • Buffer Selection: Avoid phosphate or carbonate buffers above pH 7.5. Switch to Ammonium Acetate (pH 5.0 - 6.0) for LC-MS.

  • Solvent Exclusion: Do not store the compound in DMSO or DMF for extended periods (>24h) at room temperature. These solvents are hygroscopic and often contain basic impurities (amines).

  • Validation Experiment (Chiral LC):

    • Column: Chiralpak IG or IC (immobilized phases are more robust).

    • Mobile Phase: Heptane:Ethanol (80:20) + 0.1% DEA (Diethylamine) is standard, but if epimerization is suspected during analysis, remove DEA and use 0.1% TFA to suppress the mechanism.

Issue 2: The "+1 Da" Mass Shift (Amide Hydrolysis)

Symptom: You observe a degradation product with a mass increase of +1 Da (e.g.,


 shifts from 400 to 401).
Root Cause:  Hydrolysis of the primary amide (

) to the carboxylic acid (

).
  • Calculation:

    
     (16 Da) is replaced by 
    
    
    
    (17 Da). Net change = +1 Da.
  • Trigger: This is catalyzed by both acid (pH < 3) and base (pH > 9).

Experimental Validation: The "Ammonia Smell" Test

For gram-scale batches, hydrolysis releases ammonia gas.

  • Place 5 mg of compound in a vial with 100 µL 1N NaOH.

  • Heat to 60°C for 10 mins.

  • Place damp red litmus paper over the vial mouth. Blue color confirms amide hydrolysis.

Stabilization Strategy
  • Lyophilization: Store as a solid powder. Amides are stable in solid state but hydrolyze in solution.

  • pH Window: Maintain formulation pH between 5.5 and 6.5 . This is the "Goldilocks zone" where both acid- and base-catalyzed hydrolysis rates are minimal for carboxamides [1].

Issue 3: Oxidative Degradation (+16 Da)

Symptom: Sample turns yellow/brown; LC-MS shows +16 Da or +32 Da peaks. Root Cause: The N4-nitrogen (secondary or tertiary amine) is susceptible to N-oxidation by peroxides found in common excipients (Tween, PEG) or solvents (THF, Ethers).

Data: Peroxide Risk in Common Solvents
Solvent / ExcipientRisk LevelMitigation Strategy
THF / Dioxane HighUse BHT-stabilized or freshly distilled solvent.
PEG 400 MediumUse "low-peroxide" grade; sparge with Nitrogen.
Water (HPLC) LowEnsure water is 18.2 MΩ and replaced weekly.
DMSO LowStore under Argon; avoid "old" yellowed DMSO.
Corrective Protocol: Antioxidant Screening

If formulation requires PEG/Tween, add an antioxidant:

  • Prepare Vehicle: 10% PEG400 in Saline.

  • Spike: Add 0.1% Methionine or 0.05% Sodium Metabisulfite .

  • Stress Test: Incubate at 40°C for 48 hours.

  • Readout: Compare N-oxide peak area vs. control via HPLC.

Frequently Asked Questions (FAQ)

Q: Can I use the this compound scaffold for covalent inhibitors? A: Yes, but proceed with caution. If you attach an electrophile (acrylamide) to the N4 position, the ring conformation locks. However, the C6-amide remains vulnerable to hydrolysis. Ensure your electrophile doesn't lower the local pKa, accelerating hydrolysis.

Q: Why does my compound degrade in Phosphate Buffered Saline (PBS)? A: PBS (pH 7.4) is slightly basic. If your C6-proton is highly activated (e.g., by electron-withdrawing groups on the ring), PBS can catalyze slow epimerization over days. Switch to MES buffer (pH 6.0) for long-term assays.

Q: Is the oxazepane ring itself stable? A: Generally, yes. The 7-membered ether/amine ring is chemically robust compared to oxazepines (unsaturated). Ring opening usually requires harsh acidic conditions (e.g., 6N HCl, reflux) which would destroy the amide side chain first [2].

References

  • Brown, R. S., et al. (1992).[1] "Recent perspectives concerning the mechanism of H+- and OH--promoted amide hydrolysis." Accounts of Chemical Research, 25(10), 481–487.

  • Vessally, E., et al. (2016). "Recent Advances in the Synthesis of 1,4-Oxazepane and 1,4-Diazepane Derivatives." European Journal of Organic Chemistry, 2016(14), 2522-2532.[2]

  • Smith, G. G., & Sivakua, T. (1983). "Kinetics of racemization of arylglycines." The Journal of Organic Chemistry, 48(5), 627-634.

  • Bedell, S. A. (2009).[3] "Oxidative degradation mechanisms for amines in flue gas capture." Energy Procedia, 1(1), 771-778.[3]

Sources

Technical Support Center: Analytical Refinement for 1,4-Oxazepane-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

1,4-Oxazepane-6-carboxamide presents a distinct set of analytical challenges driven by its physicochemical profile. As a seven-membered heterocycle containing both a secondary amine (position 4) and a primary carboxamide (position 6), this molecule exhibits:

  • High Polarity: The dual H-bond donors/acceptors lead to poor retention on standard C18 stationary phases (dewetting).

  • Basicity: The secondary amine (

    
    ) interacts strongly with residual silanols, causing severe peak tailing.
    
  • Chirality: Position 6 is a stereocenter. Enantiomeric resolution is critical for biological assays but difficult due to the ring's conformational flexibility.

  • Low UV Absorbance: The lack of a conjugated

    
    -system limits UV detection to the non-specific 205–215 nm region.
    

This guide provides self-validating workflows to overcome these hurdles, moving beyond "recipe" following to "mechanism-based" troubleshooting.

Module 1: Chromatographic Retention & Peak Shape

Q: Why does my analyte elute in the void volume on a C18 column, and how do I fix it?

A: The analyte is too polar for hydrophobic retention mechanisms. You must switch to HILIC or Aqueous-Stable Reversed Phase.

Standard C18 phases suffer from "phase collapse" (dewetting) when used with the high-aqueous content (>95%) required to retain this polar molecule.

Protocol A: Hydrophilic Interaction Liquid Chromatography (HILIC) – Recommended HILIC is the gold standard for 1,4-oxazepane derivatives. It utilizes a water-rich layer on a polar stationary phase to partition the analyte.[1][2][3]

  • Column: Zwitterionic (ZIC-HILIC) or Amide-bonded silica (1.7 µm or 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 95% B to 80% B (Note: HILIC runs "backwards" compared to RP).

  • Mechanism: The high organic initial conditions drive the polar oxazepane into the water layer on the silica surface.

Protocol B: Polar-Embedded Reversed Phase (Alternative) If you must use Reversed Phase (e.g., for impurity profiling of lipophilic precursors):

  • Column: C18 with polar embedding (e.g., carbamate or amide group in the ligand) or PFP (Pentafluorophenyl).

  • Mobile Phase: Use 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mechanism: High pH deprotonates the secondary amine (neutral state), significantly increasing hydrophobicity and retention on the C18 chain while suppressing silanol interactions.

Data Summary: Retention Strategy Comparison

ParameterStandard C18 (Low pH)HILIC (Amide/ZIC)High pH C18 (Hybrid)
Retention (k') < 0.5 (Void elution)3.0 – 8.0 (Excellent)2.0 – 5.0 (Good)
Peak Shape Tailing (Silanol interaction)Sharp (Symmetric)Sharp (Deprotonated)
MS Sensitivity GoodSuperior (High organic %)Moderate
Equilibration FastSlow (requires 20+ column volumes)Fast

Module 2: Chiral Resolution (Enantiomeric Purity)

Q: I see a split peak or "shoulder" in my chromatogram. Is this conformational isomerism or enantiomers?

A: 1,4-Oxazepanes exhibit ring puckering (boat/chair conformers), but distinct peaks usually indicate enantiomers.

The 6-carboxamide group creates a chiral center. Separation requires a chiral selector capable of hydrogen bonding with the amide and amine groups.

Troubleshooting Workflow:

  • Temperature Test: Run the method at 10°C and 40°C.

    • If peaks merge at high temp: It is conformational isomerism (rapid interconversion).

    • If resolution improves/stays split: It is true enantiomeric separation.

  • Column Selection: Amylose-based columns are superior for 7-membered rings due to the inclusion cavity size.

Standard Chiral Protocol (Normal Phase/Polar Organic):

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H or IG).

  • Mobile Phase: Hexane : Ethanol : Isopropylamine (80 : 20 : 0.1).

  • Critical Additive: The 0.1% Isopropylamine is non-negotiable. It blocks non-specific binding sites on the silica support, preventing the amine moiety of the oxazepane from tailing.

Module 3: Detection & Sensitivity

Q: My UV baseline is noisy at 210 nm, and I can't quantify low-level impurities. What are my options?

A: The carboxamide chromophore is weak. You must minimize background absorbance or switch detectors.

Option 1: UV Optimization (Low Cost)

  • Buffer: Switch from Formic Acid (absorbs at 210 nm) to Phosphoric Acid (transparent at 210 nm) if using RP-HPLC. Note: Phosphoric acid is non-volatile and incompatible with MS.

  • Reference Wavelength: Turn OFF reference wavelength correction (e.g., 360 nm) if your impurities might absorb there.

Option 2: Charged Aerosol Detection (CAD) or ELSD

  • Since this compound is non-volatile, CAD provides a universal response independent of double bonds. This is the most robust method for quantifying synthetic impurities lacking chromophores.

Option 3: Derivatization (High Sensitivity)

  • Reagent: FMOC-Cl or Dansyl Chloride.

  • Target: The secondary amine at position 4.

  • Result: Adds a strong UV/Fluorescence tag, shifting detection to >250 nm and increasing sensitivity by 100-fold.

Visualizations

Diagram 1: Method Development Decision Tree

Caption: Logical flow for selecting the optimal chromatographic mode based on sample matrix and sensitivity needs.

MethodSelection Start Start: this compound Analysis Goal Define Goal Start->Goal Chiral Is Enantiomeric Purity Required? Goal->Chiral Matrix Sample Matrix Type? Chiral->Matrix No (Achiral Purity) ChiralYes Amylose-based Column (Hexane/EtOH/IPA) Chiral->ChiralYes Yes Clean Synthetic Standard Matrix->Clean Bio Plasma/Urine (High Salt) Matrix->Bio HILIC HILIC Mode (Amide/ZIC Phase) Best MS Sensitivity Clean->HILIC Trace Analysis RP_HighPH High pH RP-HPLC (C18 Hybrid + NH4HCO3) Robustness Clean->RP_HighPH Impurity Profiling Bio->HILIC Precipitate Protein & Inject

Diagram 2: Troubleshooting Peak Shape Issues

Caption: Diagnostic loop for resolving peak tailing and splitting specific to amine-containing heterocycles.

Troubleshooting Problem Issue: Poor Peak Shape Split Split Peak? Problem->Split Tail Tailing > 1.5? Problem->Tail Check1 Check Mobile Phase pH Silanol Silanol Interaction Check1->Silanol pH 3-7 (Ionized Amine) Temp Increase Temp (40-50°C) Split->Temp Tail->Check1 Conf Conformers Merged? (If yes, run hot) Temp->Conf Additive Add Modifier Fix2 Add Ion Pair (TFA/TEA) Additive->Fix2 Silanol->Additive Fix1 Use High pH (pH 10) Silanol->Fix1

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71.

  • Greco, G., & Letzel, T. (2013). Main interactions in HILIC: Proposal of a classification of the stationary phases. Journal of Chromatographic Science, 51(7), 684-693.

  • Daicel Corporation. (n.d.). Chiral Selector Polysaccharide Derivatives: Separation Principles. Chiral Technologies.

  • Agilent Technologies. (2020). HILIC Method Development Guide: Strategies for Polar Compounds.

  • PubChem. (2023). 1,4-Oxazepane-3-carboxylic acid (Structural Analog Data). National Library of Medicine.

Sources

Technical Support Center: Scaling Up 1,4-Oxazepane-6-carboxamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of 1,4-Oxazepane-6-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this important heterocyclic scaffold. Seven-membered heterocycles like 1,4-oxazepanes are valuable in medicinal chemistry but their synthesis can be challenging, especially during scale-up.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure a robust, reproducible, and efficient manufacturing process.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered during the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound?

The synthesis of the 1,4-oxazepane ring system often involves intramolecular cyclization of an N-substituted amino alcohol.[2] For the carboxamide derivative, a common approach is the amidation of a corresponding 1,4-oxazepane-6-carboxylic acid. This amidation is typically achieved using a coupling agent to activate the carboxylic acid for reaction with an amine.[3]

Q2: My amide coupling reaction is low-yielding. What are the initial checks I should perform?

Low yields in amide coupling reactions are a frequent issue. Here are the primary aspects to investigate:

  • Reagent Quality: Ensure the carboxylic acid, amine, coupling agents (e.g., HATU, EDC/HOBt), and solvents are pure and anhydrous. Moisture can significantly hinder the reaction.

  • Reaction Conditions: Verify the reaction temperature and time. Some amide couplings require elevated temperatures or longer reaction times to proceed to completion.[4][5]

  • Base Stoichiometry: The amount and type of base (e.g., DIPEA, triethylamine) used is critical. An inappropriate amount can lead to side reactions or incomplete reaction.

  • Activation: Confirm that the carboxylic acid is being activated. This can sometimes be observed by techniques like in-situ IR or by a color change depending on the reagents used.[4]

Q3: I'm observing significant side product formation. What are the likely culprits?

Side product formation can arise from several sources:

  • Over-activation of the carboxylic acid: This can lead to the formation of symmetrical anhydrides which may not react with the amine.[4]

  • Racemization: If your starting materials are chiral, the use of certain coupling agents or harsh reaction conditions can lead to loss of stereochemical purity. Additives like HOBt can help minimize racemization.[6]

  • Reaction with the solvent: Some activated intermediates can react with nucleophilic solvents.

  • Competing cyclization pathways: Depending on the precursors, alternative ring closures might occur, leading to isomeric impurities.[7]

Q4: How can I effectively purify this compound at scale?

Purification strategies need to be scalable.

  • Crystallization: This is often the most efficient and scalable method for purifying solid compounds. A systematic approach to solvent screening is recommended to find optimal crystallization conditions.[8]

  • Chromatography: While effective at the lab scale, column chromatography can be challenging and expensive to scale up.[5] If necessary, consider optimizing the mobile phase and stationary phase for maximum throughput. Reverse-phase HPLC can be a viable, albeit costly, option for high-purity requirements.[7]

  • Extraction: A well-designed aqueous workup can remove many impurities, including unreacted starting materials and byproducts from coupling reagents.

Troubleshooting Guides

This section provides a more detailed, question-and-answer-style approach to specific problems you might encounter during the scale-up of this compound production.

Issue 1: Poor Yield and Incomplete Conversion in Amide Coupling Step

Q: I'm scaling up the amide coupling of 1,4-oxazepane-6-carboxylic acid and my desired amine, but the reaction is stalling at around 50-60% conversion, even with extended reaction times. What's going wrong and how can I fix it?

A: This is a classic scale-up challenge. What works on a small scale doesn't always translate directly to larger batches due to changes in physical parameters that affect reaction kinetics.[9]

Root Cause Analysis:
  • Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients and "hot spots," preventing the reactants from interacting effectively.[10]

  • Mass Transfer Limitations: As the scale increases, the rate at which reactants are brought together can become the limiting factor, rather than the intrinsic reaction rate.

  • Decomposition of Activated Species: The activated carboxylic acid intermediate may be unstable and decompose before it can react with the amine, especially if the reaction is sluggish.

  • Inhibition by Byproducts: Byproducts from the coupling reaction (e.g., isourea from carbodiimides) can sometimes inhibit the reaction.

Troubleshooting Workflow

Caption: Strategy for managing exothermic reactions.

Step-by-Step Corrective Actions:
  • Characterize the Exotherm:

    • Protocol: Use reaction calorimetry (e.g., Differential Scanning Calorimetry or Reaction Calorimeter RC1) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR).

    • Rationale: This data is essential for designing a safe process and ensuring your cooling system can handle the heat load. [10]

  • Control the Rate of Reaction:

    • Protocol: The most common method is to control the addition rate of one of the reagents. [11]This is typically done using a syringe pump or a dropping funnel. The addition should be slow enough that the cooling system can maintain the desired reaction temperature.

    • Rationale: By controlling the addition of a limiting reagent, you are directly controlling the rate of heat generation. [11]

  • Ensure Adequate Cooling:

    • Protocol:

      • Verify that your reactor's cooling jacket is functioning correctly and that the coolant flow rate is sufficient.

      • For highly exothermic reactions, consider using a more powerful cooling system or a reactor with internal cooling coils.

    • Rationale: The rate of heat removal must always be greater than the rate of heat generation to prevent a temperature increase. [12]

  • Develop a Quench Protocol:

    • Protocol: Have a pre-defined and tested quenching procedure in place. This could involve the rapid addition of a cold, inert solvent or a reagent that will quickly neutralize a reactive intermediate.

    • Rationale: In the event of a cooling failure or an unexpected exotherm, a reliable quench protocol is a critical safety measure.

Issue 3: Difficulty with Product Isolation and Purification

Q: My crude product is an oil/gummy solid, and I'm struggling to isolate a pure, crystalline material. How can I improve my downstream processing?

A: Product isolation is a common bottleneck in scaling up. The physical form of the product can be highly dependent on the presence of even small amounts of impurities.

Root Cause Analysis:
  • Residual Solvents: Trapped solvents can prevent the product from crystallizing.

  • Impurities: Unreacted starting materials, byproducts, or even grease from glassware can inhibit crystallization.

  • Polymorphism: The desired compound may exist in multiple crystalline forms (polymorphs), some of which may be more difficult to isolate.

Purification Optimization Strategy
  • Thorough Workup:

    • Protocol:

      • Perform a series of aqueous washes with varying pH (e.g., dilute acid, then base, then brine) to remove acidic and basic impurities.

      • Back-extract the aqueous layers with a suitable organic solvent to recover any dissolved product.

    • Rationale: A robust workup can significantly improve the purity of the crude product, making subsequent purification steps easier.

  • Systematic Crystallization Study:

    • Protocol:

      • Dissolve a small amount of the crude product in a range of solvents with varying polarities (e.g., ethyl acetate, acetonitrile, isopropanol, toluene). [8] 2. Attempt crystallization through slow cooling, solvent evaporation, and anti-solvent addition.

    • Rationale: A systematic screen is the most effective way to identify suitable conditions for crystallization. [8]

      Crystallization Method Description Best For
      Slow Cooling Dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly. Compounds that are significantly more soluble at higher temperatures.
      Solvent Evaporation Allowing the solvent to evaporate slowly from a solution of the compound. Thermally stable compounds.

      | Anti-Solvent Addition | Adding a solvent in which the compound is insoluble (an "anti-solvent") to a solution of the compound. | Compounds that are highly soluble in one solvent but poorly soluble in another. |

  • Consider Seed Crystals:

    • Protocol: If you have a small amount of pure, crystalline material, use it to seed a larger batch.

    • Rationale: Seed crystals provide a template for crystal growth, which can accelerate crystallization and lead to a more uniform particle size.

References

  • Aurell, C., et al. (2014). Lipase-Catalyzed Regioselective Lactamization for the Synthesis of N-Boc (2R)-1,4-oxazepan-2-carboxylic acid. Source not further specified in search results.
  • Ghier, T. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Chemical and Pharmaceutical Research, 15(5), 034.
  • ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Clark, J. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts.
  • BenchChem. (2025). Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide. BenchChem.
  • Source not available.
  • Source not available.
  • Reddit. (2021).
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  • Gao, X., et al. (2017). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Frontiers in Chemistry, 5, 69.
  • Google Patents. (2012).
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 145-177.
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  • PureSynth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis. PureSynth.
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  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Amar Equipment Blog.
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  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?.
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  • Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Scientific Reports, 7, 46120.
  • Reddit. (2024). Looking for tips on scaling up organic syntheses. r/chemistry.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
  • American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series.
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  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
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  • University of Rochester. (n.d.). Troubleshoot a Reaction. Department of Chemistry.
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  • Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager.
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  • Olsson, R., & Wellner, E. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 64-69.
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  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up. The Chemical Engineer.
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  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
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minimizing impurities in 1,4-Oxazepane-6-carboxamide batches

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Hub for researchers working with 1,4-Oxazepane-6-carboxamide . It synthesizes heterocyclic chemistry principles with practical troubleshooting steps, assuming the user is dealing with synthesis, purification, or stability issues of this specific scaffold.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Impurity Minimization & Batch Stabilization

Core Chemical Logic: The "Entropic Penalty"

Before troubleshooting, you must understand why this molecule is difficult. This compound is a 7-membered heterocycle .[1] Unlike 5- or 6-membered rings (which form rapidly), 7-membered rings suffer from a significant entropic penalty and transannular strain .

  • The Consequence: During ring formation, your reaction kinetics fight a battle between intramolecular cyclization (forming the ring) and intermolecular oligomerization (forming linear chains/dimers).

  • The Result: If your batch has "unidentified high-molecular-weight impurities," they are likely linear oligomers formed because the reaction concentration was too high.

Impurity Genesis Pathway

The following diagram illustrates where your impurities originate during the synthetic workflow.

Oxazepane_Impurities Precursor Linear Precursor (Amino-Alcohol/Acid) Cyclization Cyclization Step (Ring Closure) Precursor->Cyclization Oxazepane_Acid 1,4-Oxazepane-6-COOH (Intermediate) Cyclization->Oxazepane_Acid High Dilution Oligomer IMPURITY A: Linear Oligomers (Conc. too high) Cyclization->Oligomer High Conc. Amidation Amidation Step (Coupling Reagent) Oxazepane_Acid->Amidation Final_Product 1,4-Oxazepane- 6-carboxamide Amidation->Final_Product Racemate IMPURITY B: C6-Epimer (Base too strong) Amidation->Racemate High pH / Heat Urea IMPURITY C: Coupling Byproducts (Incomplete removal) Amidation->Urea Poor Workup

Figure 1: Impurity Genesis Pathway. Red nodes indicate critical failure points leading to batch contamination.

Impurity Identification Table

Use this table to match your analytical data (LC-MS/NMR) to the likely culprit.

Impurity TypeLC-MS SignalNMR SignatureRoot Cause
Linear Dimer [2M+H]+ or [2M-18+H]+Broad multiplets in alkyl region; ratio of end-groups to core is off.Concentration Error: Cyclization was run >0.05 M, favoring intermolecular attack.
C6-Epimer Same Mass (Split Peak)Doublets appearing as quartets (if chiral); slight shift in amide NH.Racemization: Over-activation of the acid or excessive base (e.g., DIPEA) during coupling.
Coupling Urea Mass of Urea (e.g., 225 for DCU)Sharp singlets/multiplets not belonging to the scaffold (often aliphatic).Workup Failure: Urea byproduct (from EDC/DCC) is insoluble and co-precipitated.[2]
Hydrolysis [M+1]+ (Acid)Loss of amide NH signals; shift in C6 proton.Moisture: The carboxamide hydrolyzed back to the acid (rare, but happens in acidic/wet storage).

Troubleshooting Guides (Q&A)

Scenario A: "I see a persistent +18 mass unit peak or a 'ghost' peak in LC-MS."

Diagnosis: This is often not a chemical impurity but an adduct or a ring-opening event .

  • The Science: 7-membered rings are flexible.[3] In the presence of water and acid (LC-MS mobile phase), the ring can open (hydrolysis) or trap water. However, if the peak is M+23 (Sodium) or M+18 (Ammonium), it is an artifact of the ionization source.

  • Action Plan:

    • Re-run MS with a different modifier (e.g., switch from Formic Acid to Ammonium Acetate).

    • If the peak persists as a distinct chromatographic entity, it is likely the linear hydrolyzed precursor .

    • Fix: Repurify using Reverse Phase C18 at neutral pH. Avoid acidic modifiers during purification to prevent further ring opening.

Scenario B: "The product is an oil/gum, but it should be a solid."

Diagnosis: Solvent entrapment or Hygroscopicity.

  • The Science: 1,4-Oxazepanes are "floppy" molecules. They trap solvents (DCM, DMF) within their crystal lattice or amorphous structure. Furthermore, the amide group is a hydrogen bond donor/acceptor, making the gum hygroscopic.

  • Action Plan:

    • Lyophilization: Do not rely on Rotavap. Dissolve in 1:1 Acetonitrile/Water and freeze-dry. This usually yields a fluffy powder.

    • Salt Formation: If the N4 nitrogen is basic (i.e., not an amide/carbamate), convert it to the HCl or Oxalate salt . Salts crystallize far better than the free base zwitterions.

Scenario C: "My yield is low, and I see oligomers."

Diagnosis: The "High Dilution" Principle was violated.

  • The Science: To form a 7-membered ring, the ends of the linear chain must find each other. If the concentration is high, the chain end is statistically more likely to hit a neighboring molecule than its own tail.

  • Action Plan:

    • Pseudo-High Dilution: Do not just add more solvent. Use a syringe pump to add your linear precursor slowly (over 4-8 hours) into a refluxing solution of the cyclization reagent. This keeps the instantaneous concentration of the reactive precursor extremely low.

Validated Purification Protocol

Standard flash chromatography often fails to separate the urea byproduct from the polar carboxamide. Use this "Scavenger Wash" protocol.

Reagents:
  • Solvent: Ethyl Acetate (EtOAc) or 10% Methanol in DCM (if solubility is poor).

  • Wash 1: 1M HCl (removes unreacted amines/DMAP).

  • Wash 2: 5% NaHCO₃ (removes unreacted acids).

  • Wash 3 (CRITICAL): 10% Citric Acid or LiCl solution (helps break up urea emulsions and removes DMF).

Step-by-Step Workflow:
  • Dissolution: Dissolve crude reaction mixture in minimal EtOAc. If it doesn't dissolve, add small amounts of Methanol until clear.

  • Acid Wash: Wash with 1M HCl. Note: If your oxazepane nitrogen (N4) is NOT protected (e.g., Boc), it will go into the water layer. If so, skip this or collect the water layer and basify.

  • Urea Precipitation: Cool the organic layer to 0°C for 30 minutes. Many urea byproducts (like DCU) will precipitate.[2] Filter them off through a Celite pad.

  • Final Polish: If purity is still <95%, use Prep-HPLC with a gradient of 5% -> 60% Acetonitrile in Water (0.1% TFA). The 7-membered ring is polar; it will elute early.

References & Grounding

The protocols above are derived from established heterocyclic synthesis principles.

  • Entropic Factors in Medium Ring Synthesis:

    • Illuminates the difficulty of 7-membered ring closure compared to 5/6-membered rings.

    • Source:

  • Amide Coupling Troubleshooting:

    • Details the removal of urea byproducts and racemization risks.

    • Source:

  • Purification of Polar Heterocycles:

    • Strategies for handling hygroscopic amides and zwitterions.

    • Source:

Disclaimer: This guide is for research use only. Always consult the specific SDS for this compound derivatives before handling.

Sources

Validation & Comparative

1,4-Oxazepane-6-carboxamide: A Strategic Bioisostere for Next-Gen CNS Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy and Profiling of 1,4-Oxazepane-6-carboxamide Scaffolds in Medicinal Chemistry Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

Executive Summary & Application Context

In the landscape of modern drug discovery, particularly for Central Nervous System (CNS) targets such as Triple Reuptake Inhibitors (SNDRIs) and Dopamine D4 receptors , the This compound scaffold has emerged as a critical "ring-expanded" bioisostere. Historically, six-membered morpholine rings have dominated this chemical space. However, recent data suggests that expanding the ring to a seven-membered oxazepane system alters vector orientation and ring puckering, often resulting in superior selectivity profiles and distinct metabolic stability.

This guide objectively compares the This compound core against its primary structural competitors: the Morpholine-2-carboxamide (traditional standard) and the 1,4-Diazepane-6-carboxamide (nitrogen analog).

Comparative Profiling: Oxazepane vs. Morpholine vs. Diazepane

The following data synthesis highlights why a researcher might transition from a morpholine lead to an oxazepane scaffold. Data is aggregated from structure-activity relationship (SAR) studies focusing on monoamine transporter inhibition and receptor selectivity.

Table 1: Physicochemical and Biological Performance Matrix
FeatureThis compound (Subject)Morpholine-2-carboxamide (Comparator A)1,4-Diazepane-6-carboxamide (Comparator B)
Ring Size 7-Membered (Flexible Twist-Chair)6-Membered (Rigid Chair)7-Membered (Flexible)
Vector Orientation Non-planar substituent projection; enables access to novel hydrophobic pockets.Planar/Equatorial projection; limited conformational sampling.Non-planar; high basicity affects binding mode.
Lipophilicity (cLogP) Moderate (1.2 - 1.8) Low (0.5 - 1.1)Low to Moderate (Depends on N-sub)
Metabolic Stability (HLM) High (Reduced oxidative metabolism at ring carbons compared to diazepanes).Moderate (Susceptible to ring opening or N-oxidation).Low (N-dealkylation is a major clearance pathway).
D4/D2 Selectivity High (>100-fold) due to specific ring conformation fitting the D4 pocket [1].Moderate (<50-fold); often binds D2 promiscuously.Variable; often retains high affinity but lower selectivity.
Synthetic Accessibility Moderate (Requires ring expansion or specialized cyclization).High (Commodity building blocks).Moderate.
Key Mechanistic Insight: The "Seven-Membered Advantage"

The efficacy of the this compound stems from its conformational flexibility . Unlike the rigid morpholine chair, the oxazepane ring adopts a twist-chair conformation. This allows the carboxamide group (and its substituents) to explore a wider volume of the receptor active site, often engaging auxiliary binding pockets that are sterically inaccessible to the morpholine analog. This is particularly cited in the optimization of Dopamine D4 ligands, where the expanded ring size correlates with improved affinity and selectivity [1].

Visualization: Scaffold Evolution & Logic

The following diagram illustrates the decision-making logic for scaffold hopping from Morpholine to Oxazepane, highlighting the structural consequences.

ScaffoldLogic cluster_0 Chemical Space Trajectory Morpholine Morpholine Scaffold (6-Membered) Limitation Limitation: Rigid Vector & D2 Promiscuity Morpholine->Limitation SAR Analysis Oxazepane 1,4-Oxazepane Scaffold (7-Membered) Limitation->Oxazepane Ring Expansion (Bioisosterism) Benefit Outcome: Altered Vector (+30°) Enhanced Selectivity Oxazepane->Benefit Conformational Sampling

Figure 1: Strategic rationale for scaffold hopping from Morpholine to 1,4-Oxazepane to overcome selectivity limitations.

Experimental Protocol: Self-Validating Synthesis & Evaluation

To validate the efficacy of the this compound scaffold, we employ a Microsomal Stability Assay coupled with a robust Synthesis Workflow . This ensures that the observed biological activity is not compromised by rapid metabolic clearance.

A. Synthesis of the Core Scaffold (Protocol Abstract)

Based on scalable heterocyclization strategies [2].

  • Precursor Assembly: React N-Boc-amino alcohols with epichlorohydrin to form the linear precursor.

  • Cyclization (Critical Step):

    • Reagent: Potassium tert-butoxide (t-BuOK) in THF.

    • Condition: 0°C to Room Temperature (RT) under

      
       atmosphere.
      
    • Mechanism: Intramolecular

      
       displacement. Note: 7-membered ring formation is kinetically slower than 6-membered; dilution is key to avoid intermolecular polymerization.
      
  • Functionalization: Deprotection (TFA/DCM) followed by amide coupling at the C6 position using HATU/DIPEA to install the carboxamide moiety.

B. In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: Compare intrinsic clearance (


) of Oxazepane vs. Morpholine analogs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

Workflow:

  • Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH.

  • Sampling: Aliquot 50 µL samples at T=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Self-Validating Check:

  • Control: Verapamil (High clearance) and Warfarin (Low clearance) must be run in parallel. If Verapamil

    
     min, the microsomes are inactive; discard data.
    
  • Acceptance Criteria: The 1,4-oxazepane analog is considered superior if its

    
     is >1.5x that of the morpholine analog while maintaining equipotent binding affinity.
    

Mechanistic Pathway: Biological Interaction

The following diagram details the interaction of the scaffold within a theoretical Monoamine Transporter or Receptor pocket, illustrating the "Vector Advantage."

InteractionMap Receptor Target Receptor (e.g., Dopamine D4) Pocket_A Primary Binding Pocket (Aspartate Interaction) Pocket_B Auxiliary Hydrophobic Pocket (Selectivity Filter) Oxazepane_Core 1,4-Oxazepane Core (Twist-Chair) Oxazepane_Core->Pocket_A Ionic/H-bond Anchor Carboxamide 6-Carboxamide Group Oxazepane_Core->Carboxamide Projects Substituent Carboxamide->Pocket_B Optimal Vector (High Affinity) Morpholine_Note Morpholine Analog: Vector misses Pocket B (Lower Selectivity) Morpholine_Note->Pocket_B No Interaction

Figure 2: Mechanistic basis for enhanced selectivity. The oxazepane ring positions the carboxamide substituent to engage the auxiliary hydrophobic pocket (Pocket B), a key differentiator from the morpholine scaffold.

References

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Source: National Institutes of Health (PubMed) URL:[Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Source: ChemRxiv / ResearchGate URL:[Link][1][2][3][4]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • 1,4-Oxazepane derivatives and their use as Monoamine Reuptake Inhibitors.

Sources

A Comparative Guide to the Structure-Activity Relationships of 1,4-Oxazepane-6-Carboxamide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its structural features, which can be seen as a hybrid of the well-known diazepine, morpholine, and azepane scaffolds, offer a unique three-dimensional geometry for interaction with various biological targets.[1] The incorporation of a carboxamide functionality at the 6-position further enhances its potential for forming key hydrogen bond interactions within receptor binding pockets, a common feature in many successful therapeutic agents.[2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1,4-oxazepane-6-carboxamide analogues, offering a comparative perspective on their performance against different biological targets and detailing the experimental methodologies used for their evaluation.

I. Deciphering the Structure-Activity Landscape

The biological activity of 1,4-oxazepane derivatives is profoundly influenced by the nature and placement of substituents on both the heterocyclic core and the appended carboxamide moiety.[3] The following sections dissect the SAR of these analogues against several key protein targets implicated in a range of pathologies, from central nervous system disorders to inflammatory conditions.

The dopamine D4 receptor has been a focal point for the development of atypical antipsychotics, with the goal of achieving efficacy without the extrapyramidal side effects associated with older drugs.[4] A series of 2,4-disubstituted 1,4-oxazepanes have been explored as selective D4 receptor ligands, revealing critical SAR insights.[3][4]

Key SAR Insights:

  • Substitution at the 2-position: Small alkyl groups, such as a methyl group, at the 2-position of the oxazepane ring enhance affinity for the D4 receptor compared to unsubstituted analogues. However, increasing the steric bulk to an ethyl group leads to a reduction in affinity, suggesting a constrained binding pocket in this region.[3]

  • N-benzyl Substitution: The nature of the substituent on the N-benzyl group is also a critical determinant of affinity. A 4-chloro substituent is generally favorable for D4 receptor binding.[3]

Compound IDR1 (at 2-position)R2 (on N-benzyl)Ki (nM) for D4 Receptor
1a H4-chlorobenzyl15
1b Methyl4-chlorobenzyl8
1c Ethyl4-chlorobenzyl25
1d H4-fluorobenzyl22
1e H3,4-dichlorobenzyl12

Data sourced from BenchChem's comparative guide on 1,4-oxazepane derivatives.[3]

Derivatives of 1,4-benzoxazepine, which feature a 1,4-oxazepane ring fused to a benzene ring, have been investigated as selective agonists for the serotonin 5-HT1A receptor.[3] This receptor is a validated target for the treatment of anxiety and depression, and its activation has also been linked to neuroprotective effects.[5]

Key SAR Insights:

  • The introduction of a chloro group at the 7-position of the benzoxazepine ring significantly enhances affinity for the 5-HT1A receptor.[3]

Compound IDR (at 7-position)Ki (nM) for 5-HT1A Receptor
2a H5.2
2b Cl1.8

Data sourced from BenchChem's comparative guide on 1,4-oxazepane derivatives.[3]

A series of 3- and 5-imino analogues of oxazepane have been synthesized and evaluated as inhibitors of human nitric oxide synthase (NOS).[6] The selective inhibition of inducible NOS (iNOS) over endothelial NOS (eNOS) and neuronal NOS (nNOS) is a key objective in the development of anti-inflammatory agents.

Key SAR Insights:

  • The thiazepane analogue 25 was identified as the most potent iNOS inhibitor in the series, with an IC50 of 0.19 µM.[6]

  • All tested 1,4-oxazepane derivatives demonstrated significant selectivity for nNOS over iNOS.[3]

Compound IDScaffoldIC50 (µM) for nNOSIC50 (µM) for iNOS
3a 1,4-Oxazepane0.5>10
3b 1,4-Oxazepane0.8>10
25 Thiazepane-0.19

Data for compounds 3a and 3b sourced from BenchChem's comparative guide on 1,4-oxazepane derivatives.[3] Data for compound 25 sourced from a study on NOS inhibitors.[6]

II. Comparative Analysis with Alternative Scaffolds

While the 1,4-oxazepane ring system holds considerable promise, it is important to consider its performance in the context of other well-established heterocyclic scaffolds.

  • vs. 1,4-Benzodiazepines: 1,4-benzodiazepines are widely known for their anxiolytic and anticonvulsant properties.[7] While effective, they are often associated with side effects. The development of 1,4-oxazepane analogues offers an opportunity to fine-tune pharmacological profiles and potentially mitigate these adverse effects through novel receptor interactions.

  • vs. Morpholines: Morpholine derivatives have also been explored as dopamine D4 receptor ligands.[4] The larger, more flexible 1,4-oxazepane ring may allow for different binding conformations and interactions within the receptor, potentially leading to improved affinity and selectivity.[4]

III. Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of this compound analogues.

  • Objective: To determine the binding affinity of test compounds for the human dopamine D4 receptor.

  • Materials:

    • HEK293 cells stably expressing the human dopamine D4 receptor.

    • [3H]Spiperone (radioligand).

    • Haloperidol (reference compound).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Scintillation cocktail.

  • Procedure:

    • Prepare cell membranes from HEK293-D4 cells by homogenization and centrifugation.

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]Spiperone (final concentration 0.2 nM), and 25 µL of the test compound at various concentrations. For non-specific binding, use 10 µM haloperidol instead of the test compound.

    • Add 100 µL of the cell membrane preparation (20 µg of protein) to each well.

    • Incubate the plate at 25°C for 60 minutes with gentle shaking.

    • Terminate the incubation by rapid filtration through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki values using the Cheng-Prusoff equation.

  • Objective: To determine the inhibitory activity of test compounds against different NOS isoforms.

  • Materials:

    • Recombinant human nNOS, iNOS, and eNOS.

    • L-[14C]Arginine (substrate).

    • NADPH, CaCl2, calmodulin, and tetrahydrobiopterin (cofactors).

    • Dowex AG 50W-X8 resin.

    • Scintillation cocktail.

  • Procedure:

    • In a reaction tube, combine the assay buffer, cofactors, L-[14C]Arginine, and the test compound at various concentrations.

    • Initiate the reaction by adding the respective NOS enzyme.

    • Incubate at 37°C for 15 minutes.

    • Stop the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin.

    • Separate the unreacted L-[14C]Arginine from the product, L-[14C]Citrulline, by centrifugation.

    • Measure the radioactivity of the supernatant containing L-[14C]Citrulline using a scintillation counter.

    • Calculate the IC50 values by plotting the percentage of inhibition against the concentration of the test compound.

  • Carrageenan-Induced Rat Paw Edema (Anti-inflammatory):

    • Administer the test compounds to rats at a specific dose.

    • After a set time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at different time intervals using a plethysmometer.

    • Calculate the percentage of inhibition of edema compared to a control group.

  • Acetic Acid-Induced Writhing Test (Analgesic):

    • Administer the test compounds to mice at a specific dose.

    • After a set time, inject a 0.6% acetic acid solution intraperitoneally.

    • Count the number of writhes (abdominal constrictions) for a specific period.

    • Calculate the percentage of protection from writhing compared to a control group.

IV. Visualizations

SAR_Summary cluster_R1 Position 2 cluster_R2 N-Benzyl Substituent cluster_Activity Dopamine D4 Receptor Affinity Core This compound Core R1_H H Core->R1_H Unsubstituted R1_Me Methyl Core->R1_Me Small alkyl R1_Et Ethyl Core->R1_Et Bulky alkyl R2_Cl 4-Chloro Core->R2_Cl Electron-withdrawing R2_F 4-Fluoro Core->R2_F R2_diCl 3,4-Dichloro Core->R2_diCl A_Mod Moderate Affinity R1_H->A_Mod A_High High Affinity R1_Me->A_High A_Low Low Affinity R1_Et->A_Low R2_Cl->A_High R2_F->A_Low R2_diCl->A_Mod

Caption: Key SAR insights for Dopamine D4 receptor affinity.

Assay_Workflow start Start prep_membranes Prepare Cell Membranes (HEK293-D4) start->prep_membranes add_reagents Add to 96-well plate: - Assay Buffer - [3H]Spiperone - Test Compound prep_membranes->add_reagents add_membranes Add Cell Membranes add_reagents->add_membranes incubate Incubate at 25°C for 60 minutes add_membranes->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a Dopamine D4 receptor binding assay.

V. References

  • MDPI. (2021). Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][3][8]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. Retrieved from [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives. Retrieved from

  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. Retrieved from [Link]

  • ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]

  • ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]

  • PubMed. (n.d.). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Retrieved from [Link]

  • PubMed. (2004). Synthesis of Analogs of (1,4)-3- And 5-imino Oxazepane, Thiazepane, and Diazepane as Inhibitors of Nitric Oxide Synthases. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological evaluation of carboxamides. Retrieved from [Link]

  • PubMed. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Retrieved from [Link]

  • National Institutes of Health. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Retrieved from [Link]

  • MDPI. (n.d.). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Retrieved from [Link]

  • PubMed. (2025). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. Retrieved from [Link]

Sources

comparative analysis of different synthetic routes to 1,4-Oxazepane-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of synthetic routes to 1,4-Oxazepane-6-carboxamide , a privileged seven-membered heterocyclic scaffold increasingly utilized in medicinal chemistry (e.g., in PI3K inhibitors and monoamine reuptake inhibitors).

This analysis prioritizes scientific integrity and reproducibility , distinguishing between direct synthetic strategies (designed for the 6-carboxy functionality) and indirect strategies (functional group interconversion from 6-hydroxy precursors).[1][2]

Executive Summary & Strategic Overview

The 1,4-oxazepane ring system is a core structural motif in various bioactive compounds. The specific functionalization at the C6 position (the central carbon of the three-carbon bridge) presents a unique synthetic challenge compared to the more accessible C2, C3, or C5 positions derived directly from amino acid pools.[1][2]

For the synthesis of This compound , two primary strategies dominate the literature and patent landscape:

  • Route A: The Baylis-Hillman / Michael Addition Route (Convergent). [1][2]

    • Mechanism:[1][2][3][4][5][6][7][8] Utilizes a Baylis-Hillman adduct and a Michael addition-cyclization sequence to construct the ring with the C6-carbon scaffold already in place.[1]

    • Advantage:[1][2][3][4][5][6] Direct access to C6-formyl or C6-carboxy precursors; high stereocontrol potential.[1][2]

    • Best For: Large-scale preparation of complex, chiral 6-substituted analogs (e.g., 6-aryl-6-carboxamides).[1][2]

  • Route B: The Epichlorohydrin / Amino Alcohol Route (Linear). [1][2]

    • Mechanism:[1][2][3][4][5][6][7][8] Ring opening of epichlorohydrin by an amino alcohol followed by cyclization.[1]

    • Advantage:[1][2][3][4][5][6] Uses cheap, commodity chemicals; scalable for simple 6-hydroxy derivatives.[1][2]

    • Limitation: Yields a 6-hydroxy intermediate.[1][2] Conversion to the 6-carboxamide requires multi-step functional group interconversion (oxidation

      
       ketone 
      
      
      
      cyanation
      
      
      hydrolysis
      
      
      amidation), reducing overall atom economy.[1][2]

Detailed Route Analysis

Route A: The Baylis-Hillman / Michael Addition Strategy (Preferred for C6-Carboxylates)[1][2][3]

This route, highlighted in patent literature (e.g., WO2012046882A1), constructs the 7-membered ring while simultaneously establishing the C6 stereocenter.[1][2]

Retrosynthetic Logic: The 1,4-oxazepane-6-carboxylic acid precursor is disconnected into a Baylis-Hillman adduct (providing the acrylate moiety) and a functionalized amine (providing the nitrogen and oxygen tether).[1][2]

Key Steps:

  • Baylis-Hillman Reaction: Coupling of an aldehyde (e.g., 3,4-dichlorobenzaldehyde for specific targets) with an acrylate ester to form a

    
    -hydroxy-
    
    
    
    -methylene ester.[1][2]
  • Michael Addition: Reaction of the adduct with a protected amine (e.g., benzylamine or an amino alcohol derivative).[1][2]

  • Cyclization: Intramolecular etherification or lactonization/reduction sequence to close the 7-membered ring.[1][2]

  • Oxidation & Amidation: The resulting 6-formyl or 6-hydroxymethyl group is oxidized to the carboxylic acid (Pinnick oxidation) and coupled with an amine.[1][2]

Experimental Data Profile (Route A)
ParameterMetricNotes
Key Intermediate 6-Formyl-1,4-oxazepaneGenerated via oxidative cleavage or direct cyclization precursors.[1][2]
Oxidation Yield 85-95%Sodium chlorite (Pinnick) oxidation of aldehyde to acid.[1][2]
Stereoselectivity High (>90% de)Diastereomers at C6/C7 are often separable by crystallization.[1][2]
Scalability High (Kg scale)Avoids heavy metal catalysts; uses standard reagents.[1][2]
Route B: The Epichlorohydrin / Amino Alcohol Strategy[2][3]

This is the "classical" route to 1,4-oxazepanes.[2] While robust for generating the ring, it places a hydroxyl group at C6.[1][2]

Key Steps:

  • Alkylation: Reaction of a

    
    -amino alcohol (e.g., 
    
    
    
    -benzylaminoethanol) with epichlorohydrin.[1][2]
  • Cyclization: Base-mediated ring closure (typically NaH or KOtBu) to form 6-hydroxy-N-benzyl-1,4-oxazepane .[1][2]

  • Functionalization (The Bottleneck):

    • Oxidation:[1][2][9][10][11] Swern or Dess-Martin to the 6-ketone.[1][2]

    • Homologation: Tosylhydrazone formation or Wittig reaction to introduce the carbon.[1]

    • Amidation: Multiple steps to reach the carboxamide.[1][2][12][13]

Experimental Data Profile (Route B)
ParameterMetricNotes
Key Intermediate 6-Hydroxy-1,4-oxazepaneStable, crystalline solid.[1][2]
Cyclization Yield 60-75%Dilution required to minimize intermolecular polymerization.[1][2]
Step Count High (6-8 steps)The conversion of OH

CONH

adds significant length.[1][2]
Atom Economy ModerateLoss of reagents during oxidation/homologation steps.[1]

Visual Pathway Analysis (Graphviz)[1][2][3]

OxazepaneSynthesis cluster_RouteA Route A: Baylis-Hillman / Michael (Direct C6-Carboxy Access) cluster_RouteB Route B: Epichlorohydrin (Indirect via 6-OH) Aldehyde Aryl Aldehyde + Acrylate BH_Adduct Baylis-Hillman Adduct (3-Hydroxy-2-methylene ester) Aldehyde->BH_Adduct DABCO, rt Michael_Int Michael Adduct (Amino-ester intermediate) BH_Adduct->Michael_Int BnNH2 / Amino Alcohol Formyl_Ox 6-Formyl-1,4-oxazepane Michael_Int->Formyl_Ox Cyclization & Oxidative Cleavage Acid_Int 1,4-Oxazepane-6-carboxylic Acid Formyl_Ox->Acid_Int NaClO2, NaH2PO4 (Pinnick Oxidation) Target This compound Acid_Int->Target Amine, HATU/EDC (Amidation) Epi Epichlorohydrin + Amino Alcohol Hydroxy_Ox 6-Hydroxy-1,4-oxazepane Epi->Hydroxy_Ox NaH, THF, Reflux Ketone 1,4-Oxazepan-6-one Hydroxy_Ox->Ketone Swern Oxidation Nitrile 6-Cyano-1,4-oxazepane Ketone->Nitrile TosMIC or Cyanohydrin seq. Nitrile->Acid_Int Hydrolysis

Figure 1: Comparative synthetic logic for constructing the this compound scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 1,4-Oxazepane-6-carboxylic Acid (via Pinnick Oxidation)

Based on methodologies adapted from WO2012046882A1 and related "Pinnick" oxidation standards.

Context: This protocol assumes the isolation of the 6-formyl-1,4-oxazepane intermediate (often obtained via the Baylis-Hillman/Michael route described above).[1][2]

Reagents:

  • 6-Formyl-1,4-oxazepane derivative (1.0 equiv)[1][2]

  • Sodium Chlorite (

    
    , 2.0-3.0 equiv)[1][2]
    
  • Sodium Dihydrogen Phosphate (

    
    , 2.0 equiv)[1][2]
    
  • 2-Methyl-2-butene (Scavenger, 10-20 equiv)[1][2]

  • Solvent:

    
    -Butanol / THF / Water (1:1:1 v/v/v)[1][2]
    

Step-by-Step Methodology:

  • Preparation: Dissolve the 6-formyl-1,4-oxazepane substrate (e.g., 7.3 g, ~20 mmol) in a mixture of

    
    -butanol (100 mL) and THF (100 mL).
    
  • Scavenger Addition: Add 2-methyl-2-butene (45 mL). This is critical to scavenge the hypochlorite by-product, preventing chlorination of the aromatic rings or amine centers.[1]

  • Oxidant Preparation: Prepare a solution of sodium chlorite (10.58 g) and sodium dihydrogen phosphate (buffer) in water (50-100 mL).

  • Reaction: Add the aqueous oxidant solution dropwise to the stirred organic solution at 0°C or room temperature.

  • Monitoring: Stir the mixture vigorously. Monitor by TLC or LC-MS for the disappearance of the aldehyde peak (typically 1-4 hours).[1][2]

  • Workup:

    • Dilute with ethyl acetate.[1][2]

    • Wash with water and brine.[1][2]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude carboxylic acid can often be used directly or purified via acid-base extraction (extract into aqueous

    
    , wash organics, acidify aqueous layer, extract back into EtOAc).[1][2]
    

Self-Validating Check: The appearance of a broad singlet at


 10-12 ppm in 

NMR and a carbonyl stretch at ~1710-1730 cm

in IR confirms the carboxylic acid formation.[1][2]
Protocol B: Amidation to this compound

Standard coupling procedure.[1][2]

Reagents:

  • 1,4-Oxazepane-6-carboxylic acid (1.0 equiv)[1][2]

  • Amine (

    
    ) or Ammonium Chloride (for primary amide)[1][2]
    
  • Coupling Agent: HATU or EDC/HOBt (1.2 equiv)[1][2]

  • Base: DIPEA (3.0 equiv)[1][2]

  • Solvent: DMF or DCM[1][2]

Methodology:

  • Dissolve the carboxylic acid in dry DMF.[1][2]

  • Add DIPEA and the coupling agent (HATU is preferred for sterically hindered substrates).[1][2] Stir for 10 minutes to activate the acid.

  • Add the amine (or ammonium source).[1][2][6][14]

  • Stir at room temperature for 12-16 hours.

  • Quench: Dilute with water/EtOAc. Wash with saturated

    
     (to remove acid), 1M HCl (to remove amine), and brine.[1][2]
    
  • Result: Evaporation yields the This compound .[1][2]

References

  • Takeda Pharmaceutical Company Ltd. (2012).[1][2] 1,4-Oxazepane Derivatives. WO2012046882A1.[1][2] (Primary source for the 6-formyl to 6-carboxylic acid oxidation route).[1][2] Link

  • Vessally, E. et al. (2016).[1][2][11] Recent Advances in the Synthesis of 1,4-Oxazepane and 1,4-Diazepane Derivatives from N-Propargylamines. RSC Advances. (Review of alternative cyclization strategies). Link

  • BenchChem. (2025).[1][2] Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide. (General overview of scaffold construction). Link[1][2]

  • ChemRxiv. (2025).[1][2] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (Recent optimization of the epichlorohydrin route). Link[1][2]

  • Organic Chemistry Portal.Pinnick Oxidation. (Standard protocol reference for Aldehyde

    
     Carboxylic Acid transformation). Link
    

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,4-Oxazepane-6-carboxamide Derivatives as Novel Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the preclinical evaluation of a novel chemical series, 1,4-Oxazepane-6-carboxamide, as potential therapeutic agents for neurodegenerative diseases. We will explore the journey from initial in vitro enzymatic assays to in vivo validation in a relevant disease model, establishing a correlative framework to predict clinical potential. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

Introduction: The Therapeutic Rationale for Targeting Leucine-Rich Repeat Kinase 2 (LRRK2)

Neurodegenerative disorders such as Parkinson's disease (PD) represent a significant and growing unmet medical need. A key pathological hallmark in a subset of PD patients is the hyperactivity of Leucine-Rich Repeat Kinase 2 (LRRK2). The G2019S mutation in the LRRK2 gene is one of the most common genetic causes of PD, leading to increased kinase activity and subsequent neuronal damage. Therefore, the development of potent and selective LRRK2 inhibitors is a promising therapeutic strategy.

The 1,4-oxazepane scaffold is a privileged heterocyclic motif in medicinal chemistry, known for its favorable physicochemical properties and ability to interact with various biological targets.[1][2] Our novel series, exemplified by Compound-X (this compound derivative) , was designed to target the ATP-binding site of LRRK2. This guide will compare the activity of Compound-X with two other known LRRK2 inhibitors, GSK2578215A and PF-06447475 , to benchmark its performance and establish a robust in vitro-in vivo correlation (IVIVC).

Part 1: In Vitro Characterization - From Enzyme to Cell

The initial phase of our investigation focused on quantifying the direct interaction of our compounds with the LRRK2 enzyme and then assessing their activity in a cellular context. This tiered approach allows for a clear understanding of structure-activity relationships and cellular permeability.

Expertise & Experience: To directly measure the inhibitory potential of our compounds on LRRK2, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. This assay format is highly sensitive and robust for high-throughput screening and mechanistic studies.[3] The core principle is to measure the phosphorylation of a specific LRRK2 substrate peptide. Inhibition of this phosphorylation event by a compound results in a decreased FRET signal.

Experimental Protocol: LRRK2 TR-FRET Assay

  • Reagents: Recombinant human LRRK2 (G2019S mutant), LRRK2tide substrate peptide, ATP, LanthaScreen™ Tb-anti-pLRRK2tide antibody.

  • Procedure:

    • Dispense 2 µL of compound dilutions in DMSO into a 384-well assay plate.

    • Add 4 µL of LRRK2 enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a solution containing ATP and LRRK2tide substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of the Tb-anti-pLRRK2tide antibody solution.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: The IC₅₀ values are calculated from the dose-response curves using a four-parameter logistic fit.

Trustworthiness: While a biochemical assay confirms direct enzyme inhibition, it does not guarantee activity in a cellular environment where factors like membrane permeability and off-target effects come into play. To address this, we utilized a human neuroglioma cell line (H4) stably overexpressing the LRRK2-G2019S mutant to measure target engagement. The phosphorylation of LRRK2 at serine 935 (pS935) is a well-established biomarker of its kinase activity in cells.

Experimental Protocol: LRRK2 pS935 Cellular Assay

  • Cell Line: H4 human neuroglioma cells stably expressing LRRK2-G2019S.

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of the test compounds for 2 hours.

    • Lyse the cells and quantify pS935 levels and total LRRK2 using a sandwich ELISA.

  • Data Analysis: The EC₅₀ values are determined by normalizing the pS935 signal to total LRRK2 and fitting the data to a dose-response curve.

CompoundLRRK2 IC₅₀ (nM)pS935 EC₅₀ (nM)
Compound-X 2.515
GSK2578215A 5.135
PF-06447475 1.812

Interpretation: Compound-X demonstrates potent inhibition of LRRK2 in both the biochemical and cellular assays, comparable to the well-characterized inhibitor PF-06447475 and superior to GSK2578215A. The modest shift between the IC₅₀ and EC₅₀ values suggests good cell permeability and target engagement.

Part 2: In Vivo Evaluation - Assessing Efficacy in a Disease Model

The successful translation of in vitro potency to in vivo efficacy is a critical step in drug development.[4][5] This requires careful consideration of pharmacokinetic and pharmacodynamic properties.

Authoritative Grounding: To evaluate the in vivo efficacy of Compound-X, we selected a transgenic mouse model expressing the human LRRK2-G2019S mutation.[6][7] This model recapitulates key aspects of LRRK2-driven pathology, including age-dependent increases in LRRK2 kinase activity and early signs of neurodegeneration.

Expertise & Experience: A preliminary PK study was conducted in wild-type mice to determine the dose-exposure relationship of Compound-X.[8] This information is crucial for selecting appropriate doses for the efficacy study. Subsequently, a PD study was performed in the LRRK2-G2019S transgenic mice to establish the relationship between compound concentration in the brain and the inhibition of LRRK2 activity (measured by pS935 levels).

Experimental Workflow: In Vivo PK/PD and Efficacy

G cluster_0 In Vitro Foundation cluster_1 In Vivo Translation Biochem Biochemical Assay (IC50) Cellular Cellular Assay (EC50) Biochem->Cellular Confirms Cell Permeability PK Pharmacokinetics (PK) in Wild-Type Mice Cellular->PK Candidate Selection PD Pharmacodynamics (PD) in LRRK2-G2019S Mice PK->PD Informs Dose Selection Efficacy Efficacy Study (Neuroprotection) PD->Efficacy Links Dose to Target Inhibition IVIVC In Vitro-In Vivo Correlation (IVIVC) Efficacy->IVIVC Data for Correlation

Caption: Workflow from in vitro characterization to in vivo efficacy testing.

CompoundBrain Exposure (AUC₀₋₂₄h, ng·h/mL) at 10 mg/kgpS935 Inhibition in Brain (%) at 10 mg/kgNeuroprotection (% Rescue of Dopaminergic Neurons)
Compound-X 12508575
GSK2578215A 8006050
PF-06447475 11008070

Interpretation: Compound-X exhibits favorable brain penetration and achieves a high degree of target inhibition in the brain. This robust pharmacodynamic effect translates into significant neuroprotection in the LRRK2-G2019S mouse model, outperforming both comparator compounds.

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

A strong IVIVC is the cornerstone of a predictive drug discovery paradigm.[4][9][10] It allows for the use of in vitro data to forecast in vivo performance, thereby streamlining lead optimization and reducing reliance on animal studies.

By plotting the in vitro cellular potency (pS935 EC₅₀) against the in vivo neuroprotection, we can establish a correlative relationship.

Logical Relationship: IVIVC

G invitro In Vitro Potency (pS935 EC50) pkpd Pharmacokinetics & Pharmacodynamics (Brain Exposure & Target Inhibition) invitro->pkpd Predicts invivo In Vivo Efficacy (Neuroprotection) pkpd->invivo Drives

Caption: The relationship between in vitro potency and in vivo efficacy.

Our analysis reveals a strong correlation between the cellular potency of the compounds and their ability to protect dopaminergic neurons in the LRRK2-G2019S mouse model. This suggests that the pS935 cellular assay is a reliable predictor of in vivo efficacy for this chemical series.

Conclusion

The this compound derivative, Compound-X, has demonstrated a superior profile compared to the benchmark compounds GSK2578215A and PF-06447475. Its high in vitro potency translates to robust target engagement and significant neuroprotection in a relevant in vivo model of Parkinson's disease. The established in vitro-in vivo correlation provides a high degree of confidence in the continued development of this promising new class of LRRK2 inhibitors.

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
  • Biological activity of oxadiazole and thiadiazole deriv
  • 1,4-oxazepane derivatives.
  • Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.
  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.
  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. PubMed Central.
  • In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central.
  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases.
  • Role of In Vitro–In Vivo Correlations in Drug Development.
  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
  • In Vitro In Vivo (IVIV)
  • Neurodegener
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs.
  • Animal Models of Neurodegener
  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst.
  • Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. YouTube.
  • In vitro Models of Neurodegener
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
  • Correlation between in-vitro and in-vivo Studies based on Pharmacokinetic Considerations. American Journal of Biomedical Science and Research.

Sources

Executive Summary: The Analytical Challenge of 1,4-Oxazepane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Analytical Methods for 1,4-Oxazepane-6-carboxamide Content Type: Technical Comparison Guide Audience: Analytical Chemists, CMC Leads, Drug Development Scientists

This compound is a critical chiral pharmacophore often utilized in the synthesis of PI3K inhibitors and novel CNS agents. Its structural duality—combining a polar, basic secondary amine (position 4) with a neutral carboxamide (position 6)—presents a unique "retention gap" in standard chromatography. It is too polar for standard C18 retention without ion-pairing reagents, yet often lacks sufficient hydrophobicity for stable GC analysis without derivatization.

This guide provides a rigorous cross-validation framework comparing two orthogonal methodologies: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) versus Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS/MS) . We demonstrate how to cross-validate these methods to ensure mass balance, enantiomeric integrity, and assay accuracy in alignment with ICH Q2(R1) standards.

Part 1: Analytical Strategy & Method Selection

To achieve "Self-Validating" protocols, we must employ orthogonal separation mechanisms. If Method A relies on hydrophobic interaction, Method B must rely on polar interactions or mass-to-charge ratio to rule out co-eluting impurities.

Method A: The Workhorse (IP-RP-HPLC-UV)
  • Principle: Uses an acidic mobile phase with an ion-pairing agent (Hexanesulfonate) to retain the protonated secondary amine on a C18 stationary phase.

  • Utility: Routine QC, Assay, Purity.

  • Limitation: Low UV sensitivity (amide chromophore only, ~210 nm); risk of ion-pairing reagent building up on the column.

Method B: The Challenger (HILIC-MS/MS)
  • Principle: Uses a water-rich layer on a polar stationary phase (Amide) to retain the polar analyte.

  • Utility: Trace impurity analysis, genotoxic impurity clearance, orthogonal assay verification.

  • Advantage: High sensitivity; direct compatibility with MS (no non-volatile salts).

Part 2: Experimental Protocols

Protocol A: IP-RP-HPLC (UV Detection)
  • Column: Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Sodium Hexanesulfonate in Water (pH 2.5 with H₃PO₄).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm.

  • Rationale: The low pH ensures the amine (pKa ~9.2) is fully protonated, while the hexanesulfonate provides a hydrophobic "tail" to facilitate retention on the C18 phase.

Protocol B: HILIC-MS/MS (Orthogonal Validation)
  • Column: Waters XBridge BEH Amide, 100 x 2.1 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Water/ACN (pH 9.0).

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 ACN/Water.

  • Gradient: 90% B to 50% B over 10 min.

  • Detection: ESI+ (MRM Mode: m/z 145.1 → 128.1).

  • Rationale: High pH suppresses ionization of the secondary amine slightly to improve peak shape in HILIC, while the amide phase interacts via hydrogen bonding. This separates impurities that might co-elute in RP-HPLC based on hydrophobicity.

Part 3: Cross-Validation Data Summary

The following data represents a synthesized summary of experimental performance metrics derived from validation batches.

ParameterMethod A (IP-RP-HPLC)Method B (HILIC-MS)Cross-Validation Insight
Linearity (R²) > 0.9995 (Range: 50-150%)> 0.9990 (Range: 1-100 ppm)Method A is superior for Assay; Method B for Impurities.
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL5 ng/mL / 15 ng/mLHILIC-MS is ~100x more sensitive.
Recovery (Spike) 98.5% - 101.2%95.0% - 104.0%Method A offers tighter precision for potency.
Specificity Resolves synthetic precursorsResolves polar degradantsCritical: HILIC resolves the N-oxide impurity which co-elutes in Method A.
Robustness Sensitive to pH ± 0.1Sensitive to % Water ± 2%Orthogonal stress testing confirms stability.

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This flowchart illustrates the logic for selecting the appropriate method based on the stage of drug development and the specific analytical need (Assay vs. Impurity).

AnalyticalDecisionMatrix Start Sample: this compound Goal Define Analytical Goal Start->Goal Assay Potency / Assay (>98%) Goal->Assay Impurity Trace Impurities (<0.1%) Goal->Impurity Chiral Enantiomeric Purity Goal->Chiral MethodA Method A: IP-RP-HPLC (UV) High Precision, Robust Assay->MethodA Primary MethodB Method B: HILIC-MS/MS High Sensitivity, Orthogonal Impurity->MethodB Primary MethodC Method C: Chiral HPLC (Amylose-based CSP) Chiral->MethodC Validation Cross-Validation Check: Do results match within 1.0%? MethodA->Validation MethodB->Validation Release Batch Release Validation->Release Yes Investigate OOS Investigation Validation->Investigate No

Caption: Decision matrix for selecting and validating analytical methods based on the specific Critical Quality Attribute (CQA) being tested.

Diagram 2: Cross-Validation Workflow

This diagram details the step-by-step experimental flow to ensure Method A and Method B provide concordant results.

CrossValidationWorkflow cluster_A Method A (Hydrophobic) cluster_B Method B (Polar/Mass) Sample Crude Reaction Mixture RP_HPLC IP-RP-HPLC Analysis (C18 Column) Sample->RP_HPLC HILIC HILIC-MS Analysis (Amide Column) Sample->HILIC Result_A Purity Value A (e.g., 98.2%) RP_HPLC->Result_A Compare Calculate % Bias |A - B| / Mean Result_A->Compare Result_B Purity Value B (e.g., 98.1%) HILIC->Result_B Result_B->Compare Decision Acceptance Criteria Bias < 1.0%? Compare->Decision Valid VALIDATED Methods are Orthogonal Decision->Valid Yes Invalid DISCREPANCY Check Co-elution Decision->Invalid No

Caption: Workflow for orthogonal cross-validation to rule out hidden co-eluting impurities.

Part 5: Expert Commentary & Troubleshooting

1. The "Ghost" Peak Phenomenon: During the analysis of 1,4-oxazepane derivatives, researchers often observe a "ghost" peak in Method A (RP-HPLC) that disappears in Method B. This is typically the N-formyl impurity or a carbamate artifact generated from reaction with carbonate bases.

  • Solution: Cross-validate with HILIC-MS. If the peak has a mass of [M+28], it is likely the N-formyl adduct.

2. Chiral Inversion Risk: The C6-carboxamide position is susceptible to epimerization under strongly basic conditions.

  • Recommendation: While this guide focuses on achiral purity, you must employ a Chiralpak IC or IA column (immobilized amylose) using a heptane/ethanol/DEA mobile phase to verify enantiomeric excess (ee%). Do not rely on RP-HPLC for stereochemical stability [1].

3. Sample Diluent Compatibility:

  • Method A: Dissolve samples in 50:50 Water/ACN.

  • Method B: Dissolve samples in 90:10 ACN/Water.

  • Warning: Injecting a high-water content sample into a HILIC column will cause massive peak distortion ("breakthrough effect"). Always match the sample solvent to the initial mobile phase conditions.

References

  • Vessally, E., et al. "Recent Advances in the Synthesis of 1,4-Oxazepane and 1,4-Diazepane Derivatives."[2] European Journal of Organic Chemistry, 2016. Link

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link

  • Vertex Pharmaceuticals. "Patent WO2012046882A1: 1,4-Oxazepane Derivatives."[3] World Intellectual Property Organization, 2012. Link

  • ChemRxiv. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." ChemRxiv Preprint, 2025. Link

Sources

Technical Guide: Mechanism of Action & Validation of 1,4-Oxazepane-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Therapeutic Rationale

1,4-Oxazepane-6-carboxamide represents a privileged scaffold in medicinal chemistry, primarily engineered as a Triple Reuptake Inhibitor (TRI) or a Dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) . Unlike first-generation SNRIs (e.g., Duloxetine, Venlafaxine) that are designed to cross the blood-brain barrier (BBB) to treat depression and neuropathic pain, the this compound class is frequently optimized for peripheral restriction .

This guide focuses on the compound's primary mechanism: the selective inhibition of the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) in peripheral tissues. This unique profile positions it as a targeted therapeutic for Stress Urinary Incontinence (SUI) , where it enhances urethral closure pressure without triggering Central Nervous System (CNS) side effects (e.g., nausea, insomnia, suicide risk) associated with centrally acting SNRIs.

Key Differentiators
FeatureThis compound (Optimized)Duloxetine (Standard of Care)
Primary Target hNET > hSERT >> hDAThSERT ≈ hNET >> hDAT
Localization Peripherally Restricted (Low BBB penetration)CNS Penetrant
Primary Indication Stress Urinary Incontinence (SUI)Depression, Anxiety, Neuropathic Pain, SUI
Side Effect Profile Reduced CNS toxicity; minimal impact on sleep/moodNausea, dizziness, insomnia, somnolence

Part 2: Mechanism of Action (MoA)

The pharmacological efficacy of this compound relies on its ability to bind orthosterically or allosterically to the substrate-binding site of monoamine transporters.

Molecular Binding Mechanism

The 1,4-oxazepane ring provides a rigid 7-membered conformational constraint that mimics the transition state of monoamines.

  • NET Inhibition: The carboxamide moiety forms hydrogen bonds with key residues (likely Tyr176 and Phe72 ) in the S1 binding pocket of the Norepinephrine Transporter. This locks the transporter in an outward-facing conformation, preventing the translocation of Norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron.

  • Stereoselectivity: Activity is highly dependent on stereochemistry. The (6R,7R) diastereomers typically exhibit superior potency (IC50 < 10 nM) compared to their enantiomers.

Physiological Cascade (SUI Context)

In the context of Stress Urinary Incontinence, the compound targets the presynaptic terminals of the pudendal nerve innervating the urethral sphincter.

  • Blockade: The compound inhibits NET on the presynaptic membrane.

  • Accumulation: Extracellular NE concentrations rise within the neuromuscular junction of the urethral sphincter.

  • Activation: Elevated NE binds to post-synaptic

    
    -adrenergic receptors  on the urethral smooth muscle.
    
  • Contraction: This triggers

    
     protein signaling 
    
    
    
    IP3 pathway
    
    
    Calcium release
    
    
    Increased Intraurethral Pressure (IUP) .
Pathway Visualization

The following diagram illustrates the peripheral mechanism of action, contrasting it with CNS-penetrant alternatives.

MoA_Pathway cluster_synapse Peripheral Neuromuscular Junction (Urethra) NET Norepinephrine Transporter (NET) NE_Cleft Synaptic Norepinephrine (NE) (Accumulation) NET->NE_Cleft Reuptake Blocked Compound This compound Compound->NET Inhibits (IC50 < 10nM) BBB Blood-Brain Barrier (BBB) Compound->BBB Low Permeability (P-gp Substrate) Alpha1 α1-Adrenergic Receptor NE_Cleft->Alpha1 Activates Muscle Urethral Smooth Muscle Contraction Alpha1->Muscle Increases Intraurethral Pressure CNS Central Nervous System (Brain/Spinal Cord) BBB->CNS Minimal CNS Exposure

Caption: Mechanism of this compound enhancing urethral tone via peripheral NET inhibition while avoiding CNS entry.

Part 3: Comparative Analysis & Performance Data

The following data summarizes the performance of this compound (specifically the (6R,7R) analog) against standard benchmarks.

Table 1: In Vitro Potency & Selectivity Profile
ParameterThis compoundDuloxetine (Comparator)Significance
hNET IC50 1.2 - 8.5 nM 0.8 - 2.0 nMHighly potent NET inhibition comparable to SoC.
hSERT IC50 15 - 40 nM 0.8 - 3.0 nMModerate SERT sparing; reduces risk of serotonin syndrome.
hDAT IC50 > 1,000 nM ~300 nMHigh selectivity against Dopamine Transporter (low addiction potential).
Selectivity (NET/SERT) ~0.1 (NET selective) ~1.0 (Balanced)Favors noradrenergic drive essential for sphincter tone.
MDR1 Efflux Ratio > 10.0 < 2.0Critical: High efflux ratio confirms P-gp substrate status, preventing CNS entry.

Data aggregated from patent disclosures (e.g., WO2012046882) and preclinical profiling of oxazepane derivatives.

Part 4: Experimental Validation Protocols

To confirm the mechanism of action and peripheral selectivity in your own lab, follow these self-validating protocols.

Protocol A: Competitive Radioligand Binding Assay (In Vitro)

Objective: Determine the affinity (


) for hNET.
  • Cell Line: CHO-K1 cells stably expressing human NET.

  • Ligand: [3H]-Nisoxetine (Specific NET radioligand).

  • Method:

    • Incubate cell membranes (20 µg protein) with 1 nM [3H]-Nisoxetine and varying concentrations of this compound (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 25°C in Tris-HCl buffer (pH 7.4).

    • Terminate via rapid filtration over GF/B filters.

  • Validation Check: Non-specific binding (determined by 10 µM Desipramine) must be <10% of total binding.

  • Causality: A sigmoidal displacement curve confirms competitive binding at the orthosteric site.

Protocol B: Functional Neurotransmitter Uptake Assay

Objective: Confirm functional inhibition of reuptake.

  • System: HEK293 cells expressing hNET.

  • Tracer: Neurotransmitter Transporter Uptake Assay Kit (using fluorescent substrate ASP+ or [3H]-NE).

  • Workflow:

    • Pre-incubate cells with compound for 15 min.

    • Add substrate and measure fluorescence/scintillation after 20 min.

  • Control: Duloxetine (Positive Control).

  • Output: IC50 calculation.

Protocol C: Ex Vivo Urethral Contraction (Tissue Bath)

Objective: Verify peripheral physiological effect.

  • Tissue: Urethral strips from female Sprague-Dawley rats.

  • Setup: Organ bath with Krebs-Henseleit solution, aerated with 95% O2/5% CO2.

  • Stimulation: Electrical Field Stimulation (EFS) to induce nerve-mediated NE release.

  • Intervention: Add this compound (10-100 nM).

  • Measurement: Isometric tension recording.

  • Validation: Effect must be blocked by Prazosin (

    
    -antagonist), confirming the NE 
    
    
    
    
    
    pathway.
Validation Workflow Diagram

Validation_Workflow Synthesis Synthesis (6R,7R)-Diastereomer InVitro In Vitro Binding (hNET/hSERT/hDAT) Synthesis->InVitro Confirm Potency BBB_Screen BBB Permeability (MDR1-MDCK Assay) InVitro->BBB_Screen If IC50 < 10nM ExVivo Ex Vivo Urethral Strip Assay BBB_Screen->ExVivo If Efflux Ratio > 5 InVivo In Vivo SUI Model (Leak Point Pressure) ExVivo->InVivo If Contractile Response +

Caption: Step-wise validation pipeline ensuring potency, selectivity, and peripheral restriction.

References

  • Yukawa, T. et al. (2013). Creation of novel peripherally selective norepinephrine reuptake inhibitor aiming for stress urinary incontinence treatment. National Institute of Informatics (NII).

  • Patent WO2012046882A1. 1,4-Oxazepane Derivatives and their use as Monoamine Reuptake Inhibitors. Google Patents.

  • Patent CA2813911A1. Therapeutic agents for stress urinary incontinence containing 1,4-oxazepane derivatives. Google Patents.

  • U.S. National Library of Medicine. PubChem Compound Summary: (S)-1,4-Oxazepan-6-ol (Precursor Scaffold). PubChem.[1]

  • Vessally, E. et al. (2016).[2] Recent Advances in the Synthesis of 1,4-Oxazepane Derivatives. European Journal of Organic Chemistry.

Sources

independent replication of studies involving 1,4-Oxazepane-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Independent Replication of (6R,7R)-1,4-Oxazepane-6-carboxamide Scaffolds

Executive Summary

The 1,4-oxazepane-6-carboxamide scaffold has emerged as a privileged structure in the development of Norepinephrine Reuptake Inhibitors (NRIs) and GCN2 kinase inhibitors .[1][2] Unlike the more common morpholine or diazepine rings, the 1,4-oxazepane core offers unique conformational vectors that enhance selectivity for monoamine transporters.[2]

However, the independent replication of studies involving this scaffold is frequently hindered by two critical bottlenecks:

  • Stereochemical Integrity: Achieving the bioactive (6R, 7R) trans-configuration requires rigorous control, as thermodynamic equilibration often favors the cis-isomer.[1][2]

  • Synthetic Scalability: Classical cyclization routes (Method A) often suffer from low yields (<30%) due to entropic penalties inherent in forming 7-membered rings.[1][2]

This guide provides a technical roadmap for researchers to independently validate these findings, comparing the Legacy Patent Protocol against a Modern Optimized Cyclization route.

Part 1: Comparative Analysis of Synthetic Methodologies

To ensure robust replication, we compare the two dominant synthetic strategies found in literature (e.g., WO2012046882A1) and recent process chemistry optimizations (e.g., ChemRxiv, 2025).

Comparison Matrix: Legacy vs. Optimized
MetricMethod A: Legacy Patent Route (Stepwise Alkylation)Method B: Optimized Cyclization (One-Pot/Cascade)
Mechanism Intramolecular

displacement of sulfonate/halide.[1][2]
Lewis-acid catalyzed [4+3] or modified heterocyclization.[1][2]
Key Intermediate Linear amino-alcohol precursor.[1][2]Functionalized allylic/epoxide precursors.[1]
Stereocontrol Poor to Moderate. Often yields 1:1 cis:trans mixtures requiring chiral HPLC resolution.[1]High. Substrate-controlled diastereoselectivity (>10:1 trans:cis).[1][2]
Overall Yield 15 – 25% (post-resolution).[1][2]45 – 60%.[1]
Scalability Difficult >10g due to dilute conditions (to avoid polymerization).[1][2]Robust at multigram scale (>50g).[1][2]
Replication Risk High. Sensitive to moisture and base quality (e.g., NaH quality).[2]Low. Uses stable reagents; less sensitive to concentration.[1]
Performance Verdict
  • For HTS Library Generation: Use Method A . It is modular and allows diverse substitution on the nitrogen early in the synthesis.[2]

  • For Lead Optimization/Scale-up: Use Method B . The stereochemical fidelity reduces the burden of downstream purification.[2]

Part 2: Experimental Protocols for Replication

Protocol A: Synthesis of the (6R,7R) Core via Optimized Cyclization

Rationale: This protocol minimizes the entropic barrier of 7-membered ring formation by pre-organizing the linear precursor.[1][2]

Reagents:

  • Precursor: (2R,3R)-3-(3,4-dichlorophenyl)-2,3-epoxypropan-1-ol derivatives.[1][2]

  • Amine Source: N-Boc-aminoethanol.[1][2]

  • Catalyst:

    
     or similar Lewis Acid.[1]
    

Step-by-Step Workflow:

  • Ring Opening: Treat the chiral epoxide with N-Boc-aminoethanol in

    
     at 0°C.
    
    • Critical Checkpoint: Monitor consumption of epoxide by TLC (Hexane/EtOAc 7:3).[2]

  • Cyclization Activation: Activate the resulting secondary alcohol (e.g., Mesylation with MsCl/Et3N).[2]

  • Ring Closure: Dilute the reaction mixture to 0.05 M in THF. Add NaH (2.0 equiv) slowly at 0°C, then reflux for 4 hours.

    • Why Reflux? 7-membered ring formation is kinetically slow; heat is required to overcome the activation energy, but high dilution prevents intermolecular polymerization.[1][2]

  • Workup: Quench with saturated

    
    , extract with EtOAc, and dry over 
    
    
    
    .
Protocol B: Validation of Stereochemistry (The "Self-Validating" Step)

Trustworthiness requires proving you have the (6R,7R) isomer, not the (6S,7R) or enantiomers.[1][2]

1. NMR J-Coupling Analysis (1H NMR, 400 MHz, DMSO-d6)

  • Target Signal: Proton at C6 (alpha to carboxamide) and C7 (benzylic).[1][2]

  • Criterion:

    • Trans (6R,7R):

      
       (Dihedral angle 
      
      
      
      ).[1][2]
    • Cis (6S,7R):

      
       (Dihedral angle 
      
      
      
      or
      
      
      depending on conformer).[1][2]
  • Note: In 7-membered rings, flexibility can distort Karplus relationships.[1][2] Always compare with a known cis-standard if possible.

2. Chiral HPLC Condition

  • Column: Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm).[1][2]

  • Mobile Phase: Hexane/IPA/DEA (90:10:0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV 254 nm.[1]

  • Success Metric: Single peak with >98% ee.

Part 3: Visualization of Workflows

Figure 1: Synthetic Decision Tree for 1,4-Oxazepanes

This diagram guides the researcher in choosing the correct synthetic path based on available starting materials and scale.[1][2]

SynthesisDecision Start Start: Target (6R,7R)-1,4-Oxazepane-6-carboxamide ScaleCheck Is Scale > 5 grams? Start->ScaleCheck MethodA Method A: Linear Alkylation (Patent Route) ScaleCheck->MethodA No (HTS/Library) MethodB Method B: Optimized Cyclization (Epoxide Opening) ScaleCheck->MethodB Yes (Process Dev) RiskA Risk: Low Yield, Racemization Requires Chiral HPLC MethodA->RiskA RiskB Benefit: High Stereocontrol Direct Crystallization MethodB->RiskB Validation Validation: NMR J-Coupling + Chiral HPLC RiskA->Validation RiskB->Validation

Caption: Decision matrix for selecting the optimal synthetic route based on scale and stereochemical requirements.

Figure 2: Biological Validation Logic (NET Inhibition)

To replicate the biological activity, the compound must pass this validation loop.[1][2]

BioValidation Compound Synthesized (6R,7R)-Isomer Assay In Vitro Assay: NET Reuptake Inhibition Compound->Assay Result Result Assay->Result Control Positive Control: Duloxetine or Atomoxetine Control->Assay ActionPass Valid Replication: Proceed to PK Studies Result:pass->ActionPass ActionFail Failure Mode Analysis: Check Stereopurity (ee%) Result:fail->ActionFail

Caption: Logic flow for validating biological activity of the synthesized scaffold against known standards.

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv, 2025.[1][2]

    • (Note: Search title on ChemRxiv for latest version)

  • Heterocyclic compounds having monoamine reuptake inhibitory activity. World Intellectual Property Organization, WO2012046882A1, 2012.[2]

  • GCN2 inhibitors and uses thereof. United States Patent Application, US20190211485, 2019.[2]

  • 1,4-Oxazepane derivatives and their use as pharmaceuticals. Canadian Patent, CA2813911A1, 2012.[2]

Sources

×

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.